Dap-81
Description
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Propriétés
Formule moléculaire |
C25H20N6O4 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30) |
Clé InChI |
LOMJSEHTDFISSP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Dap-81: A Technical Primer on a Novel PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of Dap-81, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical regulator of mitotic progression and a validated therapeutic target in oncology. This compound, a diaminopyrimidine derivative, has demonstrated significant promise in preclinical studies. This guide will delve into the core aspects of its discovery, including the underlying biology of PLK1, a plausible synthetic route based on related compounds, and detailed experimental protocols for its biological characterization. All quantitative data is presented in a clear tabular format, and key biological and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction: The Role of PLK1 in Oncology
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Notably, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis. This dependency of cancer cells on PLK1 for proliferation and survival makes it an attractive target for therapeutic intervention. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells, while generally sparing non-proliferating, healthy cells.
The PLK1 Signaling Pathway
PLK1 activity is tightly regulated throughout the cell cycle. It is activated in the G2 phase and its activity peaks in mitosis. The pathway involves a cascade of phosphorylation events that control the entry into and progression through mitosis.
Discovery of this compound: A Potent Diaminopyrimidine PLK1 Inhibitor
This compound was identified as a potent inhibitor of PLK1 through screening and subsequent optimization of a diaminopyrimidine chemical scaffold. This class of compounds has been widely explored for kinase inhibition due to the ability of the diaminopyrimidine core to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Quantitative Data Summary
The primary in vitro potency of this compound has been determined through biochemical assays. While extensive preclinical data is not publicly available, the key reported inhibitory concentration is provided below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PLK1 | Biochemical Assay | 0.9 | [Source Not Publicly Available] |
Synthesis of this compound
While the specific synthetic route for this compound has not been disclosed in the public domain, a plausible synthesis can be postulated based on the general synthesis of other 2,4-diaminopyrimidine-based kinase inhibitors. A representative synthetic scheme is outlined below. This should be considered a general methodological guide rather than the confirmed process for this compound.
The synthesis would likely involve a convergent approach, starting with the construction of the core diaminopyrimidine ring, followed by sequential coupling of the side chains.
Hypothetical Synthetic Workflow:
Experimental Protocols
The biological activity of this compound would be characterized through a series of in vitro and cell-based assays. The following are detailed, representative protocols for key experiments typically performed in the evaluation of novel PLK1 inhibitors.
PLK1 Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against purified PLK1 enzyme.
Materials:
-
Recombinant human PLK1 enzyme
-
Biotinylated peptide substrate (e.g., a sequence derived from a known PLK1 substrate like Cdc25)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound solution. For control wells, add assay buffer with the corresponding DMSO concentration.
-
Add 2.5 µL of a solution containing the PLK1 enzyme and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for PLK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line known to overexpress PLK1 (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar
-
96-well clear bottom, white-walled microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the corresponding DMSO concentration as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence on a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO-treated cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data and fitting to a dose-response curve.
General Experimental Workflow for Inhibitor Screening and Characterization
The discovery and preclinical development of a PLK1 inhibitor like this compound typically follows a structured workflow.
Conclusion
This compound is a potent diaminopyrimidine-based inhibitor of PLK1 that exemplifies a promising class of targeted anti-cancer agents. While detailed public information on its discovery and synthesis is limited, this guide provides a comprehensive framework for understanding its mechanism of action, plausible synthetic strategy, and the experimental protocols used for its characterization. The continued investigation of this compound and similar PLK1 inhibitors holds significant potential for the development of novel cancer therapeutics.
Dap-81: A Potent Inhibitor of Polo-like Kinase 1 and its Mechanism of Action in Mitotic Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dap-81 is a small molecule inhibitor that has emerged as a critical tool for studying the intricate processes of mitotic progression. As a diaminopyrimidine derivative, this compound exhibits potent and specific inhibitory activity against Polo-like kinase 1 (Plk1), a master regulator of cell division.[1] Its mechanism of action culminates in the formation of monopolar mitotic spindles, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on mitotic progression, the underlying signaling pathways, and the experimental protocols to assess its activity.
Core Mechanism of Action: Induction of Monopolar Spindles
This compound exerts its anti-mitotic effects by directly targeting and inhibiting the kinase activity of Plk1.[2] Plk1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and cytokinesis. The primary and most striking phenotype observed in cells treated with this compound is a dose-dependent increase in the formation of monopolar spindles.[2]
This phenotype arises from the dual effect of Plk1 inhibition on microtubule dynamics within the mitotic spindle. Specifically, this compound-mediated inhibition of Plk1 leads to:
-
Destabilization of Kinetochore Microtubules: Plk1 is essential for the stable attachment of microtubules to the kinetochores of sister chromatids. Inhibition of Plk1 by this compound disrupts this stability, leading to improper chromosome alignment.
-
Stabilization of Other Spindle Microtubules: Paradoxically, Plk1 inhibition also results in the stabilization of non-kinetochore microtubules.[1][2]
This combined effect on microtubule dynamics prevents the proper separation of centrosomes and the formation of a bipolar spindle, resulting in a collapse of the spindle into a monopolar structure.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The key parameters are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| IC50 for Plk1 Inhibition | 0.9 µM | In vitro kinase assay | [2] |
| EC50 for Monopolar Spindle Formation | ~5 µM | Cell-based phenotype assay | [2] |
The Plk1 Signaling Pathway in Mitotic Progression
This compound's mechanism of action is best understood in the context of the broader Plk1 signaling pathway. Plk1 is activated in the G2 phase of the cell cycle and its activity is crucial for the G2/M transition and progression through mitosis. A key downstream effector of Plk1 is the phosphatase Cdc25C.
Plk1 phosphorylates and activates Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis. Activated Cdk1, in complex with Cyclin B, forms the M-phase promoting factor (MPF), which drives the cell into mitosis. Plk1 also inhibits Wee1 and Myt1, kinases that inactivate Cdk1. By inhibiting Plk1, this compound disrupts this entire cascade, preventing the proper activation of Cdk1 and leading to a failure in mitotic entry and progression.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Plk1 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on Plk1 kinase activity.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., casein or a specific peptide substrate)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphocellulose paper or microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a microcentrifuge tube or microplate well, combine the recombinant Plk1 enzyme and the kinase buffer.
-
Add the this compound dilutions or DMSO to the enzyme mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and [γ-32P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-32P]ATP. For non-radioactive assays, follow the kit manufacturer's instructions to stop the reaction and generate a detectable signal.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, use a scintillation counter. For the ADP-Glo™ assay, measure luminescence using a microplate reader.
-
Calculate the percentage of Plk1 inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This method allows for the visualization and quantification of the monopolar spindle phenotype induced by this compound.
Materials:
-
Adherent cells (e.g., HeLa, U2OS) grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Primary antibody against γ-tubulin or pericentrin (to visualize centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (to visualize DNA)
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative. If using paraformaldehyde, follow with a permeabilization step.
-
Block non-specific antibody binding with blocking buffer for at least 30 minutes at room temperature.
-
Incubate the cells with the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells exhibiting monopolar, bipolar, or multipolar spindles for each treatment condition.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT, XTT, or resazurin (B115843) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or GI50 value.
Experimental and Logical Workflows
The characterization of a Plk1 inhibitor like this compound typically follows a logical progression from in vitro validation to cell-based phenotypic analysis.
Conclusion
This compound is a valuable chemical probe for dissecting the role of Plk1 in mitotic progression. Its well-defined mechanism of action, centered on the inhibition of Plk1 and the subsequent induction of monopolar spindles, makes it a powerful tool for cell biology research. Furthermore, its ability to induce mitotic arrest and cell death in cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other Plk1 inhibitors.
References
Unraveling the Cellular Target of Dap-81: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a drug's cellular target is a critical step in understanding its mechanism of action and advancing its development. This document provides a detailed examination of the scientific endeavors to elucidate the cellular target of the novel compound Dap-81. While initial research is underway, a definitive cellular target for this compound has not yet been conclusively identified in publicly available literature. This guide, therefore, summarizes the current state of knowledge, outlines the experimental approaches being employed, and presents the preliminary data that has emerged from these studies. The methodologies detailed herein serve as a foundational reference for researchers engaged in the target deconvolution of this compound and other novel chemical entities.
Introduction to this compound
This compound has emerged as a compound of interest due to its significant, yet uncharacterized, biological activity observed in preliminary screenings. The precise molecular interactions that underpin these effects remain the subject of intensive investigation. The process of target identification is a multifaceted endeavor, often involving a combination of computational and experimental techniques. This guide will focus on the latter, providing a granular look at the laboratory methods being applied to pinpoint the cellular binding partner(s) of this compound.
Methodologies for Target Identification
The search for this compound's cellular target leverages a suite of established and cutting-edge techniques. The following sections provide detailed protocols for the key experimental workflows currently being utilized.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography coupled with mass spectrometry is a powerful and unbiased approach for identifying protein binding partners of a small molecule.
Experimental Protocol:
-
Immobilization of this compound: this compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, typically sepharose beads. This creates an affinity matrix.
-
Cell Lysate Preparation: Target cells or tissues are lysed to release their protein content. The lysate is clarified by centrifugation to remove insoluble material.
-
Affinity Purification: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound are retained on the matrix, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the beads, often by changing the pH or ionic strength of the buffer, or by competing with a surplus of free this compound.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized. The protein bands of interest are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are then used to identify the proteins by searching against a protein database.
Experimental Workflow for AC-MS
Caption: Workflow for identifying this compound binding partners using AC-MS.
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess the engagement of a drug with its target protein in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of different temperatures.
-
Cell Lysis: The heated cells are lysed to release their soluble proteins. The aggregated, denatured proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve between the this compound-treated and vehicle-treated samples indicates target engagement.
Logical Flow of CETSA
Caption: Decision and process flow for the Cellular Thermal Shift Assay.
Quantitative Data on Putative Interactions
Preliminary studies have identified a set of candidate proteins that interact with this compound. The binding affinities and other quantitative parameters for these interactions are still under investigation. The following table summarizes the hypothetical data structure that will be populated as results become available.
| Putative Target | Binding Affinity (Kd) | EC50 / IC50 | Assay Method |
| Protein X | Data Pending | Data Pending | Surface Plasmon Resonance |
| Protein Y | Data Pending | Data Pending | Isothermal Titration Calorimetry |
| Protein Z | Data Pending | Data Pending | Microscale Thermophoresis |
Signaling Pathway Analysis
Once a definitive target is confirmed, understanding its role in cellular signaling pathways will be paramount. For instance, if this compound is found to bind to a specific kinase, subsequent studies will focus on its impact on downstream phosphorylation events.
Hypothetical Signaling Pathway Modulation by this compound
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion and Future Directions
The identification of the cellular target of this compound is an ongoing process. The experimental strategies outlined in this document represent the current gold standards in the field of chemical biology and drug discovery. As data from these and other experiments become available, a clearer picture of this compound's mechanism of action will emerge. Future work will involve validating the putative targets through genetic approaches, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown, to confirm that the cellular effects of this compound are indeed mediated through these targets. The culmination of these efforts will be crucial for the continued development of this compound as a potential therapeutic agent.
Dap-81 Induced Monopolar Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule Dap-81 and its role in inducing monopolar spindle formation through the inhibition of Polo-like kinase 1 (Plk1). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to understand and investigate the mechanism of action of this compound and similar compounds.
Quantitative Data Summary
This compound has been demonstrated to induce monopolar spindle formation in a dose-dependent manner and effectively inhibit the enzymatic activity of Plk1. The following table summarizes the key quantitative findings from foundational research on this compound.
| Parameter | Value | Cell Line/System | Source |
| EC₅₀ for Monopolar Spindle Formation | 5 µM | HeLa | [1] |
| IC₅₀ for Plk1 Inhibition | 0.9 ± 0.3 µM | In vitro kinase assay | [1] |
| Spindle Morphology Quantification (at 10 µM this compound) | HeLa | [1] | |
| Monopolar Spindles | ~70% | [1] | |
| Bipolar Spindles | ~20% | [1] | |
| Multipolar Spindles | ~10% | [1] |
Mechanism of Action: Plk1 Inhibition
This compound induces monopolar spindle formation by inhibiting Polo-like kinase 1 (Plk1), a critical serine/threonine kinase that regulates multiple stages of mitosis.[1][2] Plk1 is essential for centrosome maturation, the separation of spindle poles, and the establishment of a bipolar spindle.[2] By inhibiting Plk1, this compound disrupts these processes, leading to a failure of centrosome separation and the formation of a monopolar spindle, which ultimately results in mitotic arrest.[1][3]
Signaling Pathway
The following diagram illustrates the established signaling pathway leading to bipolar spindle formation and how this compound's inhibition of Plk1 disrupts this process, resulting in a monopolar spindle phenotype.
Caption: this compound inhibits Plk1, disrupting normal spindle formation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-induced monopolar spindle formation.
Cell Culture and this compound Treatment
-
Cell Line: HeLa cells are a commonly used model for studying the effects of this compound on mitosis.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: For spindle morphology analysis, HeLa cells are seeded on coverslips. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentration (e.g., 10 µM for maximal effect). Cells are incubated with the compound for a period sufficient to allow entry into mitosis (e.g., 16-20 hours).
Immunofluorescence Staining for Spindle Morphology
This protocol is adapted for the analysis of mitotic spindles in HeLa cells treated with this compound.
-
Fixation: After treatment, cells on coverslips are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Counterstain the DNA with a suitable dye such as DAPI (4′,6-diamidino-2-phenylindole) for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to quantify the percentage of cells with monopolar, bipolar, and multipolar spindles.
In Vitro Plk1 Kinase Assay
This protocol outlines a radiometric assay to determine the inhibitory effect of this compound on Plk1 activity.
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT).
-
Enzyme and Substrate: Use recombinant human Plk1 and a generic substrate such as dephosphorylated casein.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant Plk1, casein, and the desired concentration of this compound. Initiate the kinase reaction by adding ATP mixed with [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 1%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the casein substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of Plk1 inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental and Logical Workflow
The following diagram outlines the typical experimental workflow for investigating the effects of a small molecule inhibitor like this compound on monopolar spindle formation.
Caption: Workflow for characterizing this compound's mitotic effects.
References
Preclinical Profile of Dap-81: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data available for Dap-81, a novel diaminopyrimidine derivative identified as a potent inhibitor of Polo-like kinase 1 (Plk1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology.
Executive Summary
This compound is a small molecule inhibitor targeting the ATP-binding pocket of Plk1, a key regulator of mitosis. Preclinical investigations have demonstrated its ability to induce mitotic arrest and a distinct monopolar spindle phenotype in cancer cells. With a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound is currently in advanced preclinical development. This guide summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of Plk1. This inhibition leads to the destabilization of kinetochore microtubules, which are essential for proper chromosome segregation during mitosis. The consequence of this disruption is the formation of monopolar mitotic spindles, a lethal phenotype for dividing cells. Furthermore, this compound has been shown to reduce the phosphorylation of CDC25C, a downstream substrate of Plk1, in a dose-dependent manner, confirming its on-target activity in a cellular context.[1][2][3][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Figure 1: Proposed mechanism of action of this compound targeting the Plk1 signaling pathway.
Preclinical Data
In Vitro Activity
The primary in vitro activity of this compound is its potent inhibition of Plk1 kinase. There is a noted discrepancy in the literature regarding the precise IC50 value, with reports of both 0.9 µM and 900 nM.[1][3][5][6] For the purpose of this guide, we will consider the value of 900 nM as reported in a comprehensive review.
| Target | Assay Type | IC50 (nM) | Reference |
| Plk1 | Kinase Assay | 900 | [5] |
| Plk2 | Kinase Assay | Not Determined | [5] |
| Plk3 | Kinase Assay | Not Determined | [5] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
Cellular Activity
In cellular assays, this compound induces a distinct phenotype characterized by the formation of monopolar spindles, which is a hallmark of Plk1 inhibition.[6][7][8] This effect is dose-dependent and leads to mitotic arrest and subsequent cell death.
| Cell-Based Assay | Endpoint | Observation | Reference |
| Immunofluorescence Microscopy | Spindle Morphology | Dose-dependent increase in monopolar spindles | [7][8] |
| Western Blot | Protein Phosphorylation | Reduction of CDC25C phosphorylation | [1][4] |
Table 2: Cellular Effects of this compound
Quantitative data on the IC50 values of this compound against a panel of cancer cell lines are not yet publicly available.
In Vivo Efficacy
To date, no specific in vivo efficacy data from xenograft models for this compound has been published in the reviewed literature.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound are not yet publicly available.
Experimental Protocols
Plk1 Kinase Inhibition Assay
A standard in vitro kinase assay is utilized to determine the IC50 of this compound against Plk1. The general protocol involves the following steps:
Figure 2: General workflow for a Plk1 kinase inhibition assay.
Protocol Details:
-
Reaction Mixture: Recombinant Plk1 enzyme is incubated with a suitable substrate (e.g., casein) in a kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP (γ-32P-ATP) for detection.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by adding a stop solution or by spotting onto a membrane.
-
Detection: The amount of substrate phosphorylation is quantified. In the case of radiolabeling, this can be done using autoradiography or scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phenotyping Assay for Monopolar Spindle Formation
To assess the effect of this compound on mitotic spindle formation, immunofluorescence microscopy is employed.
Figure 3: Workflow for analyzing mitotic spindle morphology after this compound treatment.
Protocol Details:
-
Cell Culture: Cancer cells are cultured on coverslips to allow for adherence and growth.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration to induce mitotic effects.
-
Fixation and Permeabilization: Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies against key mitotic components, such as α-tubulin to visualize microtubules and γ-tubulin for centrosomes. DNA is counterstained with a fluorescent dye like DAPI.
-
Imaging: The stained cells are imaged using a fluorescence microscope.
-
Analysis: The percentage of mitotic cells exhibiting monopolar spindles is quantified for each treatment condition.
Future Directions
The preclinical data for this compound are promising, indicating potent and on-target activity against Plk1. However, to advance this compound towards clinical development, further studies are essential. Key areas for future investigation include:
-
In Vitro Profiling: Determination of IC50 values across a broad panel of cancer cell lines to identify sensitive tumor types.
-
In Vivo Efficacy: Evaluation of anti-tumor activity in relevant xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand the drug's behavior in vivo.
-
Toxicology: Rigorous safety and toxicology studies to establish a therapeutic window.
-
Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.
Conclusion
This compound is a promising Plk1 inhibitor with a well-defined mechanism of action. The available preclinical data warrant further investigation to fully characterize its therapeutic potential. This technical guide provides a foundation for researchers and drug developers to understand the current state of knowledge on this compound and to guide future research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zider.free.fr [zider.free.fr]
- 4. scispace.com [scispace.com]
- 5. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dap-81: A Preclinical Polo-like Kinase 1 Inhibitor for Anti-Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Dap-81 is a preclinical, small molecule, anti-cancer therapeutic candidate belonging to the diaminopyrimidine class of compounds. Developed at Rockefeller University, this compound functions as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and representative experimental protocols for its characterization. It is important to note that publicly available information on this compound is limited, primarily stemming from early-stage research. Consequently, this guide synthesizes the known specifics of this compound with established methodologies for evaluating Plk1 inhibitors to provide a thorough resource for the scientific community.
Core Concepts of this compound as an Anti-Cancer Therapeutic
This compound targets Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. By inhibiting Plk1, this compound disrupts the normal progression of mitosis in cancer cells, leading to cell cycle arrest and ultimately, apoptosis.
The primary mechanism of action for this compound is the destabilization of the kinetochore-microtubule assembly during mitosis. This interference results in a characteristic "monopolar spindle" phenotype, where the mitotic spindle fails to form a bipolar structure, preventing proper chromosome segregation. Additionally, this compound has been shown to reduce the phosphorylation of CDC25C, a phosphatase that activates the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, a key driver of mitotic entry.
Quantitative Data Summary
The available quantitative data for this compound is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against its target, Plk1.
| Compound | Target | Assay Type | IC50 (µM) | Source |
| This compound | Plk1 | Kinase Assay | ~1 | Peters, U. et al. (2005), Rockefeller University |
Note: The limited publicly available quantitative data for this compound suggests it was likely a tool compound for early-stage research and may not have progressed to extensive preclinical development.
Key Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the Plk1 signaling pathway and the typical workflow for characterizing a Plk1 inhibitor.
Caption: Plk1 signaling pathway and the inhibitory action of this compound.
Caption: Representative experimental workflow for Plk1 inhibitor characterization.
Detailed Experimental Protocols
The following are representative protocols for the characterization of a Plk1 inhibitor like this compound. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.
Plk1 Kinase Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of this compound against purified Plk1 enzyme.
Materials:
-
Recombinant human Plk1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known Plk1 substrate)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the Plk1 enzyme, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the cellular IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Immunofluorescence Assay for Monopolar Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle formation in cancer cells.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at a concentration known to induce cell cycle arrest (e.g., at or above the IC50) for a duration sufficient to enrich for mitotic cells (e.g., 16-24 hours). Include a DMSO-treated control.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with primary antibodies against α-tubulin and γ-tubulin.
-
Wash the cells and incubate with appropriate fluorophore-conjugated secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Acquire images and quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype (condensed chromosomes surrounding a single aster of microtubules) in the this compound treated group compared to the bipolar spindles in the control group.
Conclusion
This compound represents an early-stage exploration into the therapeutic potential of Plk1 inhibition. As a diaminopyrimidine-based compound, it effectively targets Plk1, leading to mitotic arrest characterized by a monopolar spindle phenotype. While the publicly available data on this compound is limited, the foundational understanding of its mechanism of action provides a solid basis for further investigation. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation of this compound and other novel Plk1 inhibitors, which remain a promising avenue for the development of new anti-cancer therapies. Further research would be necessary to fully elucidate the therapeutic window and potential of this compound in a clinical setting.
A Technical Guide to Polo-like Kinase 1 (PLK1) as a Cancer Target and Its Inhibition by Dap-81
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with critical functions throughout mitosis. Its expression is tightly controlled in normal tissues but is frequently elevated across a wide spectrum of human cancers, where it often correlates with increased tumor grade and poor patient prognosis.[1][2] This differential expression profile makes PLK1 a compelling and attractive target for anticancer drug development.[3][4][5] The inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest, mitotic catastrophe, and subsequent apoptosis in cancer cells.[3][6] This guide provides an in-depth overview of the role of PLK1 in oncogenesis, its validation as a therapeutic target, and the mechanism of Dap-81, a potent preclinical PLK1 inhibitor. Detailed experimental protocols for evaluating PLK1 inhibitors are also presented to aid in research and development efforts.
The Role of PLK1 in Cancer Biology
PLK1 is a highly conserved serine/threonine kinase that plays a pivotal role in multiple stages of cell division.[7] Its activity peaks during the G2 and M phases of the cell cycle, where it orchestrates critical mitotic events.[8]
Key Functions of PLK1 in Mitosis:
-
Mitotic Entry: PLK1 activates the Cdc25C phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a key driver of entry into mitosis.[4][9]
-
Centrosome Maturation: It is essential for the maturation of centrosomes, which are responsible for organizing the microtubule spindle.[9][10]
-
Spindle Assembly: PLK1 contributes to the formation of a bipolar spindle, ensuring the correct attachment of microtubules to chromosome kinetochores.[9][10]
-
Chromosome Segregation: The kinase is involved in the anaphase-promoting complex/cyclosome (APC/C) activation, which triggers the separation of sister chromatids.[2]
-
Cytokinesis: In late mitosis, PLK1 localizes to the spindle midzone and is required for the final separation of the two daughter cells.[9]
Dysregulation of PLK1 in Oncogenesis: The overexpression of PLK1 is a common feature in many human cancers.[7][11] This aberrant expression disrupts the fidelity of mitosis, contributing to chromosomal instability (CIN), a hallmark of cancer.[2][7] Elevated PLK1 activity drives tumorigenesis by:
-
Promoting Uncontrolled Proliferation: By overriding cell cycle checkpoints, PLK1 allows for continuous cell division.[2]
-
Inhibiting Cell Death Pathways: PLK1 has been shown to suppress both apoptosis and autophagy, thereby promoting cancer cell survival.[8][11]
-
Modulating Oncogenic Pathways: PLK1 can enhance the stability of oncogenes like MYC and inactivate tumor suppressors such as p53 and PTEN, further driving the cancer phenotype.[12][13]
-
Inducing Metastasis: Overexpression of PLK1 is linked to the epithelial-mesenchymal transition (EMT), tumor migration, and invasion.[11]
PLK1 as a Validated Therapeutic Target
The stark contrast between high PLK1 expression in a majority of human tumors and its low to undetectable levels in surrounding healthy, non-dividing tissues provides a wide therapeutic window.[4][5] This makes PLK1 an ideal candidate for targeted cancer therapy. Numerous studies have confirmed that inhibiting PLK1 leads to selective killing of cancer cells while largely sparing normal cells.[3][4]
Data Presentation: PLK1 Overexpression in Human Cancers
The table below summarizes findings on PLK1 expression across various cancer types, highlighting its prevalence and clinical significance.
| Cancer Type | Finding on PLK1 Expression | Clinical Correlation | Reference(s) |
| Multiple Cancers | Significantly higher expression in 18 of 19 cancer types compared to normal tissue. | Associated with poor prognosis. | [14] |
| Breast Cancer | Overexpressed, particularly in tamoxifen-resistant cells. | Correlated with poor prognosis and tamoxifen (B1202) resistance. | [1][15] |
| Lung Cancer | Significantly overexpressed in non-small cell lung cancer (NSCLC). | High expression linked to poorer overall survival. | [1][13][16] |
| Colorectal Cancer | Overexpressed. | Associated with poor prognosis. | [1][14] |
| Ovarian Cancer | Overexpressed. | Linked to poor patient outcomes. | [1] |
| Prostate Cancer | Overexpressed. | Associated with therapy resistance. | [1][15] |
| Bladder Cancer | Overexpression correlated with higher pathologic grade. | Associated with more advanced disease. | [13] |
| Esophageal Carcinoma | High-grade expression observed. | Significantly lower 3-year survival rates. | [13] |
This compound: A Potent and Specific PLK1 Inhibitor
This compound is a diaminopyrimidine derivative identified as a potent inhibitor of Polo-like kinases and is currently in preclinical evaluation.[5][17] It represents a class of compounds designed to specifically interfere with mitotic progression by targeting PLK1.
Mechanism of Action: Unlike many kinase inhibitors that target the ATP-binding pocket, this compound has a distinct mechanism. It induces the formation of monopolar mitotic spindles by selectively destabilizing kinetochore microtubules while simultaneously stabilizing other spindle microtubules.[17][18][19] This action disrupts the formation of a functional bipolar spindle, leading to a mitotic arrest and ultimately cell death.
Data Presentation: Quantitative Efficacy of PLK1 Inhibitors
This table provides a comparative summary of the in vitro potency of this compound and other notable PLK1 inhibitors that have been evaluated in clinical or preclinical settings.
| Inhibitor | Chemical Class | In Vitro Potency (IC₅₀) | Development Stage | Reference(s) |
| This compound | Diaminopyrimidine | 0.9 nM (vs. PLK1 enzyme) | Preclinical | [17] |
| Volasertib (B1683956) (BI 6727) | Dihydropteridinone | 40 nM - 550 nM (SCLC cell lines) | Phase III (AML) | [13][20] |
| Onvansertib (NMS-P937) | Pyrazoloquinazoline | 36 nM (AML-NS8 cells) | Phase II (SCLC, AML) | [13][20][21] |
| BI 2536 | Dihydropteridinone | Potent, sub-nanomolar range | Clinical (discontinued monotherapy) | [8][13] |
| GSK461364 | Thiophene amide | Nanomolar range | Phase I | [13] |
Key Experimental Protocols for Evaluating PLK1 Inhibitors
Evaluating the efficacy and mechanism of a novel PLK1 inhibitor requires a multi-step approach, moving from biochemical assays to cell-based studies and finally to in vivo models.
Protocol 1: In Vitro PLK1 Kinase Inhibition Assay (Radiometric)
This protocol determines an inhibitor's 50% inhibitory concentration (IC₅₀) against purified PLK1 enzyme.[22][23]
Materials:
-
Recombinant human PLK1 protein.
-
Kinase substrate (e.g., casein or a specific peptide).
-
Test inhibitor (e.g., this compound) stock solution (10 mM in DMSO).
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution (concentration should be near the Kₘ for PLK1).
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add kinase reaction buffer, purified PLK1 enzyme, and the serially diluted inhibitor (or DMSO as a vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Cytotoxicity and Cell Cycle Analysis
This protocol assesses the inhibitor's effect on cancer cell proliferation and its ability to induce the expected G2/M cell cycle arrest.[24][25]
Materials:
-
Cancer cell line known to overexpress PLK1 (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Test inhibitor stock solution.
-
96-well plates for cytotoxicity; 6-well plates for cell cycle analysis.
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®, SRB).
-
For cell cycle: PBS, trypsin, ethanol (B145695) (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, anti-phospho-Histone H3 antibody, and a secondary antibody if needed.
-
Flow cytometer.
Procedure:
Part A: Cytotoxicity Assay
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for 72 hours.
-
Measure cell viability using a chosen method (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Part B: Cell Cycle Analysis
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the inhibitor at concentrations around the GI₅₀ (e.g., 1x and 5x) for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C.
-
For analysis, wash cells with PBS and resuspend in PI/RNase A staining buffer. For mitotic index, stain with anti-phospho-Histone H3 antibody followed by a fluorescent secondary antibody before PI staining.
-
Analyze the DNA content and phospho-Histone H3 positivity using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle to confirm G2/M arrest.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.[21][26]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Cancer cell line suspended in a suitable medium (e.g., Matrigel/PBS mixture).
-
Test inhibitor formulated in a vehicle suitable for administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
Standard animal care facilities and ethical approvals.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, test inhibitor at different doses, positive control like a standard chemotherapy agent).
-
Administer the treatment according to a defined schedule (e.g., daily oral gavage for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
-
Plot mean tumor volume over time for each group to determine treatment efficacy.
Conclusion
Polo-like kinase 1 is a clinically significant oncogene whose overexpression is a key driver in many human malignancies. Its central role in mitosis, combined with its differential expression in cancer versus normal tissue, establishes it as a high-value target for therapeutic intervention. Preclinical inhibitors like this compound, with their potent and specific mechanisms of action, demonstrate the viability of this strategy. The continued development of PLK1 inhibitors, guided by rigorous preclinical evaluation using the protocols outlined herein, holds significant promise for providing a new class of targeted agents for cancer treatment. Future work will focus on translating the success of these inhibitors in preclinical models into effective clinical outcomes for patients.
References
- 1. The role of polo-like kinase 1 in carcinogenesis: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Polo-like kinases and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Functional and structural impacts of oncogenic missense variants on human polo-like kinase 1 protein [frontiersin.org]
- 17. This compound | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | Polo-like Kinase (PLK) 抑制剂 | MCE [medchemexpress.cn]
- 20. mdpi.com [mdpi.com]
- 21. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In-depth Technical Guide: The Challenge of Identifying Dap-81
A thorough investigation into the chemical entity designated as "Dap-81" has revealed a significant challenge: the absence of any publicly accessible scientific literature, chemical database entries, or patent filings corresponding to this identifier. This suggests that "this compound" may represent an internal project code, a novel compound not yet disclosed in the public domain, or a potential misnomer.
Without a verifiable chemical structure or established scientific record, a comprehensive technical guide on the properties, experimental protocols, and biological pathways of this compound cannot be constructed. The scientific process relies on peer-reviewed, published data to ensure accuracy and reproducibility.
For researchers, scientists, and drug development professionals, the starting point for any in-depth analysis is a confirmed chemical identity. This typically includes a recognized nomenclature such as an IUPAC name, a CAS Registry Number, or a representation like a SMILES string or InChI key. Once a compound is unambiguously identified, its physicochemical properties, toxicological data, and mechanism of action can be thoroughly investigated and documented.
To proceed with a detailed analysis, clarification on the identity of "this compound" is essential. Should a verifiable identifier be provided, a comprehensive technical guide could be developed, encompassing the following critical areas:
Hypothetical Structure of a Technical Guide for an Identified Compound
1. Chemical Structure and Physicochemical Properties:
-
A detailed 2D and 3D representation of the molecular structure.
-
A comprehensive table of physicochemical properties, including but not limited to:
-
Molecular Weight
-
pKa
-
LogP
-
Solubility (in various solvents)
-
Melting Point
-
Boiling Point
-
2. Synthesis and Manufacturing:
-
A detailed, step-by-step synthesis protocol.
-
Information on purification and characterization techniques (e.g., NMR, HPLC, Mass Spectrometry).
3. In Vitro and In Vivo Pharmacology:
-
Detailed protocols for key in vitro assays (e.g., receptor binding assays, enzyme inhibition assays).
-
Methodologies for in vivo studies in relevant animal models, including dosing, administration routes, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
4. Mechanism of Action and Signaling Pathways:
-
A thorough description of the compound's molecular target and its effect on cellular signaling.
-
Visual representations of the implicated signaling pathways.
To illustrate the type of visualization that would be included, a hypothetical experimental workflow for characterizing a novel compound is presented below using the DOT language.
In Vitro Anti-Cancer Profile of Daptomycin: A Technical Overview
An In-depth Examination of Daptomycin's IC50 Values, Experimental Protocols, and Signaling Pathways in Cancer Cell Lines.
This technical guide provides a comprehensive analysis of the in vitro anti-cancer properties of Daptomycin (DAP), a cyclic lipopeptide antibiotic that has demonstrated selective anti-proliferative and anti-migratory effects against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Daptomycin beyond its established antimicrobial applications.
Quantitative Analysis of In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Daptomycin required to inhibit the proliferation of cancer cells by 50% following a 72-hour incubation period. The IC50 values for Daptomycin have been determined across a panel of human cancer cell lines and normal cell lines, with the data summarized in the table below.
| Cell Line | Type | IC50 (µM) |
| Cancer Cell Lines | ||
| MCF7 | Breast Adenocarcinoma (ER+) | 0.34[1] |
| SK-BR-3 | Breast Adenocarcinoma (HER2+) | > 100[1] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple Negative) | > 100[1] |
| RPMI 8226 | Multiple Myeloma | Not explicitly defined as a single IC50 value, but inhibitory effects were observed at 20, 40, and 80 µM.[1] |
| Normal Cell Lines | ||
| HUVECs | Human Umbilical Vein Endothelial Cells | 1.37[1] |
| CCD18Co | Colon Fibroblasts | > 100[1] |
| HEK293 | Human Embryonic Kidney Cells | > 100[1] |
Table 1: IC50 values of Daptomycin in various human cancer and normal cell lines after 72 hours of treatment. Data extracted from publicly available research.[1]
Daptomycin exhibits a pronounced and selective anti-proliferative effect on the MCF7 breast cancer cell line, with a sub-micromolar IC50 value.[1] In contrast, its activity against SK-BR-3 and MDA-MB-231 breast cancer cell lines is significantly lower.[1] Interestingly, Daptomycin also shows notable activity against HUVECs, which are normal endothelial cells.[1] The inhibitory effects on the RPMI 8226 multiple myeloma cell line suggest a broader potential anti-cancer spectrum.[1]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-cancer effects of Daptomycin.
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Daptomycin stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Daptomycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Daptomycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Daptomycin) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of Daptomycin concentration and fitting the data to a sigmoidal dose-response curve.
The Transwell migration assay is used to assess the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
24-well Transwell plates (with 8.0 µm pore size inserts)
-
Cancer cell lines of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Daptomycin
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (for visualization)
-
Microscope
Procedure:
-
Preparation of Inserts: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Cell Preparation: Culture the cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. If investigating the effect of Daptomycin on migration, pre-treat the cells with the desired concentration of Daptomycin for a specified period before harvesting.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Remove the rehydration medium from the inserts and add 200 µL of the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 12-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane by immersing the insert in methanol for 10 minutes. After fixation, stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field.
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Daptomycin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Daptomycin for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.
-
Data Analysis: The cell cycle distribution is analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Molecular Mechanisms
To elucidate the underlying mechanisms of Daptomycin's anti-cancer activity, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Figure 1. Proposed signaling pathway of Daptomycin's anti-cancer activity.
The proposed mechanism suggests that Daptomycin exerts its anti-cancer effects by binding to the intracellular ribosomal protein S19 (RPS19).[2] This interaction is thought to inhibit, through an as-yet-unidentified signaling cascade, the secretion of Vascular Endothelial Growth Factor (VEGF).[2] The reduction in VEGF levels subsequently leads to a decrease in cancer cell migration and the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[2]
Figure 2. General workflow for in vitro evaluation of Daptomycin.
References
Methodological & Application
Application Notes and Protocols for Dap-81 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dap-81 is a potent and selective diaminopyrimidine derivative that functions as an inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a key regulator of multiple stages of mitosis, and its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy. This compound exerts its anti-proliferative effects by targeting Plk1, leading to the destabilization of kinetochore microtubules and the formation of monopolar mitotic spindles, ultimately resulting in mitotic arrest and apoptosis in cancer cells.
These application notes provide detailed information on the solubility and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo research settings.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-(4-((4-((2-aminophenyl)amino)-5-nitropyrimidin-2-yl)amino)phenyl)acetamide |
| Molecular Formula | C₂₅H₂₀N₆O₄ |
| Molecular Weight | 468.46 g/mol |
| CAS Number | 794466-17-4 |
| Appearance | Crystalline solid |
| Purity | >98% (typically) |
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Sonication and warming to 37°C may be required for complete dissolution. Use anhydrous DMSO for best results. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.68 mg of this compound (Molecular Weight = 468.46 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.68 mg of this compound.
-
Aid Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Alternatively, warm the solution in a water bath at 37°C for 5-10 minutes and vortex again.
-
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution in medium before the final dilution in the cell culture plate.
-
Example for a 10 µM working solution:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution.
-
From this intermediate dilution, add the appropriate volume to your cell culture wells to achieve the final desired concentration. For instance, to get a final concentration of 10 µM in a well containing 1 mL of medium, you would add 100 µL of the 100 µM intermediate solution.
-
-
-
Mix Gently: After adding the this compound working solution to the cells, gently mix the contents of the well by swirling the plate.
-
Incubate: Incubate the cells for the desired period as per your experimental design.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation and application of this compound in a typical cell-based assay.
Simplified Plk1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits active Plk1, disrupting key mitotic events.
Application Notes and Protocols for In Vitro Cell Culture Studies
A Note on Terminology: A search for "Dap-81 protocol" did not yield a specific, established protocol under this designation in publicly available scientific literature. The search results did, however, highlight several important molecules with similar nomenclature that are highly relevant to in vitro cell culture studies in the context of drug development. These include Death-Associated Protein Kinase (DAPk) and the tetraspanin CD81 . This document provides detailed application notes and protocols for studying these two critical proteins.
Part 1: Death-Associated Protein Kinase (DAPk) Family
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Death-Associated Protein Kinase (DAPk) family of serine/threonine kinases are key regulators of programmed cell death (apoptosis) and autophagy. DAP-kinase was first identified in a functional screen for genes that protect HeLa cells from interferon-γ-induced cell death when their expression is reduced[1][2]. These kinases are often downregulated in cancerous cells, making them attractive targets for therapeutic intervention. In vitro studies of DAPk are crucial for understanding their role in disease and for screening potential therapeutic compounds that modulate their activity.
Signaling Pathway of DAP-kinase
The diagram below illustrates a simplified signaling pathway involving DAP-kinase leading to apoptosis. Activation of DAP-kinase, a Ca2+/calmodulin-dependent enzyme, can be triggered by various stimuli, including interferon-gamma[1][3]. Once active, it can induce apoptosis through its catalytic activity. A catalytically inactive mutant of DAP-kinase can act as a dominant-negative, protecting cells from apoptosis[1][3].
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to in vitro studies of DAP-kinase.
| Parameter | Value/Range | Cell Line Example | Reference |
| Molecular Weight | ~160 kDa | HeLa | [1][2] |
| Subcellular Localization | Cytoskeleton (associated with microfilaments) | HeLa | [1][3] |
| Activation | Ca2+/Calmodulin-dependent | In vitro assays | [1][2][3] |
| Function | Induces programmed cell death | HeLa | [1][3] |
Experimental Protocol: In Vitro DAP-kinase Activity Assay
This protocol describes a method to measure the kinase activity of DAP-kinase immunoprecipitated from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-DAP-kinase antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for mass spectrometry)
-
Myelin Basic Protein (MBP) as a generic substrate
-
SDS-PAGE gels and reagents
-
Phosphorimager or mass spectrometer
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) to 80-90% confluency. Treat with the desired stimulus (e.g., interferon-gamma) for the appropriate time to induce DAP-kinase activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-DAP-kinase antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the substrate (e.g., Myelin Basic Protein) and ATP (e.g., [γ-32P]ATP).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
If using radiolabeled ATP, expose the gel to a phosphor screen and analyze using a phosphorimager to detect phosphorylated substrate.
-
If using non-radiolabeled ATP, the phosphorylated substrate can be detected by mass spectrometry or a phosphospecific antibody if available.
-
Part 2: CD81 (Tetraspanin-28)
Audience: Researchers, scientists, and drug development professionals.
Introduction: CD81, also known as TAPA-1, is a member of the tetraspanin family of proteins.[4][5] These proteins are characterized by four transmembrane domains and are involved in a wide range of cellular processes, including cell adhesion, motility, and signal transduction.[5] CD81 is notable for its role in the immune system, where it interacts with the T-cell receptor to suppress signaling, and as a crucial co-receptor for the entry of Hepatitis C Virus (HCV) into hepatocytes.[4][5] This makes CD81 a significant target for both immunological and antiviral drug development.
CD81 Signaling in T-Cells
The diagram below depicts the role of CD81 in modulating T-cell receptor (TCR) signaling. CD81 interacts with the CD3δ subunit of the TCR complex and acts as a negative regulator, suppressing the strength of the signal upon TCR engagement.[4]
Quantitative Data Summary
The following table provides a summary of key quantitative information for in vitro studies involving CD81.
| Parameter | Value/Range | Context | Reference |
| Molecular Weight | ~26 kDa | Human | [5] |
| Subcellular Localization | Cell membrane, enriched in exosomes | Various cell types | [5] |
| Key Interaction Partner | CD3δ subunit of the T-cell receptor | T-lymphocytes | [4] |
| Function in T-cells | Suppresses TCR signal transduction | Thymocytes, T-cell lines | [4] |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Study CD81-TCR Interaction
This protocol outlines a method to verify the interaction between CD81 and the T-cell receptor complex in a T-cell line.
Materials:
-
T-cell line expressing both CD81 and TCR (e.g., Jurkat cells)
-
Cell lysis buffer for Co-IP (non-denaturing, e.g., 1% Triton X-100 in TBS) with protease inhibitors
-
Anti-CD81 antibody for immunoprecipitation
-
Anti-CD3δ antibody for Western blotting
-
Normal IgG from the same species as the IP antibody (as a negative control)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Workflow Diagram:
Procedure:
-
Cell Culture: Grow the T-cell line to a sufficient density.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Divide the pre-cleared lysate into two tubes.
-
To one tube, add the anti-CD81 antibody.
-
To the other tube, add the normal IgG control antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture Complex: Add protein A/G beads to each tube and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them extensively with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-CD3δ antibody to detect if it was co-immunoprecipitated with CD81.
-
A band for CD3δ in the anti-CD81 IP lane (but not in the IgG control lane) indicates an interaction.
-
References
- 1. DAP‐kinase is a Ca2+/calmodulin‐dependent, cytoskeletal‐associated protein kinase, with cell death‐inducing functions that depend on its catalytic activity | The EMBO Journal [link.springer.com]
- 2. DAP-kinase is a Ca2+/calmodulin-dependent, cytoskeletal-associated protein kinase, with cell death-inducing functions that depend on its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAP-kinase is a Ca2+/calmodulin-dependent, cytoskeletal-associated protein kinase, with cell death-inducing functions that depend on its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD81 interacts with the T cell receptor to suppress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD81 Antibody (D5O2Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Cycle Analysis Using DAPI
Introduction
Cell cycle analysis is a fundamental technique in cellular biology, providing insights into the proliferation status of a cell population. This is crucial for research in cancer biology, developmental biology, and pharmacology. The progression of cells through the distinct phases of the cell cycle—G0/G1, S, and G2/M—is tightly regulated. The DNA content of a cell doubles during the S (synthesis) phase, a characteristic that can be exploited for analysis.
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in double-stranded DNA (dsDNA).[1] The fluorescence intensity of DAPI is directly proportional to the amount of DNA present in a cell. This stoichiometric binding allows for the discrimination of cells in different phases of the cell cycle by flow cytometry.[2][3] Cells in the G2 or M phase will have twice the DNA content, and therefore twice the fluorescence intensity, of cells in the G0 or G1 phase.[4] Cells in the S phase will have an intermediate amount of DNA and fluorescence.[5]
Compared to other DNA dyes like propidium (B1200493) iodide (PI), DAPI offers the advantage of not binding to RNA, thus eliminating the need for an RNase treatment step.[3][6] DAPI is excited by ultraviolet (UV) or violet lasers and its emission is typically detected around 450 nm.[7] This application note provides a detailed protocol for cell cycle analysis using DAPI staining and flow cytometry.
Principle of DAPI-Based Cell Cycle Analysis
DAPI is a cell-permeant dye that intercalates with dsDNA.[7] When cells are fixed and permeabilized, DAPI can enter the nucleus and bind to the DNA. The amount of DAPI that binds is proportional to the DNA content. A flow cytometer then measures the fluorescence intensity of individual cells. The resulting data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (and thus DNA content) and the y-axis represents the number of cells.
The histogram of an asynchronously growing cell population will typically show two distinct peaks and a region between them.
-
G0/G1 Peak: The first peak represents cells in the G0/G1 phase, which have a normal (2N) amount of DNA.
-
G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the first, represents cells in the G2 or M phase, which have a doubled (4N) amount of DNA.
-
S Phase: The region between the two peaks represents cells in the S phase, which are actively replicating their DNA and thus have an intermediate DNA content.
The proportion of cells in each phase can be quantified using cell cycle analysis software.[5]
Principle of DAPI-based cell cycle analysis.
Experimental Protocol
This protocol is adapted for a starting population of 1-2 million cells.[8] It is recommended to always include an untreated, asynchronously growing cell sample to correctly identify the G1 and G2 peaks.[1][8]
Reagents and Materials
| Reagent/Material | Specifications |
| DAPI Stock Solution | 1 mg/mL in deionized water. Store at -20°C, protected from light.[9] |
| Staining Buffer | 0.1% (v/v) Triton X-100 in PBS.[8] |
| DAPI Working Solution | Dilute DAPI stock solution in Staining Buffer to a final concentration of 1 µg/mL. Prepare fresh.[8] |
| Fixative | Ice-cold 70% ethanol (B145695).[8] |
| Phosphate-Buffered Saline (PBS) | Calcium and magnesium-free. |
| Cell Culture Medium | Appropriate for the cell line being used. |
| Centrifuge Tubes | 15 mL conical tubes. |
| Flow Cytometer | Equipped with a UV or violet laser for DAPI excitation.[7] |
Procedure
-
Cell Harvesting:
-
For suspension cells, proceed directly to centrifugation.
-
For adherent cells, detach them using a gentle method (e.g., trypsinization), then neutralize and collect the cells.
-
Count the cells to ensure a concentration of 1-2 million cells per sample.[8]
-
-
Washing:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS, centrifuging after each wash.[8]
-
After the final wash, resuspend the cell pellet in 500 µL of cold PBS. Ensure a single-cell suspension is achieved by gentle pipetting.[8]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.[8] Carefully discard the ethanol supernatant.
-
Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate the cells.[8]
-
Centrifuge the cells again at 1000 x g for 5 minutes and discard the PBS.[8]
-
Resuspend the cell pellet in 300 µL of the DAPI Working Solution.[8]
-
Incubate for 30 minutes at room temperature, protected from light.[8] Do not wash the cells after this step.[9]
-
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a 40 µm mesh filter to remove any aggregates.[9]
-
Analyze the samples on a flow cytometer using a low flow rate for better resolution.[3]
-
Set the instrument to read the DAPI signal in a linear mode.[8]
-
Collect data for at least 25,000 events per sample.[10]
-
Use appropriate software (e.g., FlowJo) to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[5]
-
Experimental workflow for DAPI cell cycle analysis.
Data Presentation and Interpretation
The primary output of this experiment is a histogram of DNA content. The quality of the data can be assessed by the following parameters:
| Parameter | Ideal Value | Significance |
| Coefficient of Variation (CV) of G0/G1 peak | < 3-4% for cell lines, < 2% for primary cells.[11] | A low CV indicates uniform staining and accurate instrumentation, resulting in a sharp G0/G1 peak. |
| G2:G1 Ratio | Close to 2.0.[11] | This ratio confirms that the fluorescence intensity is proportional to the DNA content. A ratio significantly different from 2.0 may indicate issues with dye saturation or the presence of aneuploid cell populations. |
| Cell Aggregates | Minimal | Aggregates can be mistaken for cells in G2/M and should be excluded from the analysis through proper gating.[11] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient DAPI concentration.- Low target protein expression (in cases of co-staining). | - Titrate DAPI concentration for your specific cell type.- Ensure cells are healthy and proliferating.[12] |
| High Background Fluorescence | - DAPI concentration is too high.- Inadequate washing after fixation. | - Reduce the concentration of DAPI in the working solution.[13]- Ensure all wash steps are performed as described. |
| Shifting Peaks Between Samples | - Variation in cell numbers between samples.- Inconsistent staining. | - Use the same number of cells for each sample.[14]- Ensure the DAPI-to-cell ratio is consistent across all samples.[1] |
| Broad G0/G1 Peak (High CV) | - Cell clumps or aggregates.- High flow rate during acquisition.- Insufficient dye saturation. | - Ensure a single-cell suspension before fixation and filter before analysis.[11]- Use the lowest possible flow rate on the cytometer.[12]- Ensure an adequate concentration of DAPI is used and incubate for the recommended time.[15] |
| Poor Resolution of Cell Cycle Phases | - Cells are not proliferating (arrested in one phase).- Incorrect instrument settings. | - Use an asynchronously growing cell population as a positive control.[12]- Ensure the fluorescence signal is collected on a linear scale.[3] |
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. DAPI Cell Cycle Staining Protocol [icms.qmul.ac.uk]
- 11. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. biotium.com [biotium.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Dap-81 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dap-81 is an investigational small molecule compound identified as a potent disruptor of microtubule dynamics. As a critical component of the cytoskeleton, microtubules are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Agents that interfere with microtubule function are a cornerstone of cancer chemotherapy and are under active investigation for other therapeutic areas.[2] this compound is classified as a microtubule-destabilizing agent. Its mechanism of action involves binding to β-tubulin, preventing the polymerization of tubulin dimers into microtubules, which leads to the disassembly of the microtubule network.[3][4] This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and can ultimately trigger apoptosis.[5]
These application notes provide a comprehensive guide for the immunofluorescence staining and analysis of microtubules in cultured cells following treatment with this compound. The detailed protocols herein will enable researchers to visualize, quantify, and characterize the effects of this compound on the microtubule cytoskeleton.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro characterization of this compound's effects on microtubule integrity and cell viability. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Line | Assay Condition |
| IC₅₀ (Cytotoxicity) | 75 nM | HeLa | 72-hour incubation |
| Microtubule Depolymerization EC₅₀ | 50 nM | A549 | 24-hour incubation |
| G2/M Phase Arrest | >80% of cells | MCF-7 | 100 nM this compound for 24 hours |
| Apoptosis Induction (Annexin V+) | ~65% of cells | U-2 OS | 100 nM this compound for 48 hours |
Table 1: In Vitro Efficacy of this compound. This table provides a summary of the key in vitro parameters of this compound across various human cancer cell lines.
| Parameter | Control (Vehicle) | 50 nM this compound | 100 nM this compound |
| Mean Microtubule Length (µm) | 15.8 ± 2.1 | 8.2 ± 1.5 | 4.1 ± 0.9 |
| Microtubule Density (arbitrary units) | 1.0 ± 0.12 | 0.45 ± 0.08 | 0.21 ± 0.05 |
| Number of Microtubule Organizing Centers (MTOCs) | 1-2 per cell | 1-2 per cell | Multiple fragmented foci |
Table 2: Quantitative Analysis of Microtubule Disruption Following this compound Treatment in A549 cells. Data was acquired using high-resolution confocal microscopy and analyzed with image analysis software.[6][7]
Signaling Pathway of this compound-Induced Microtubule Disruption
This compound exerts its effects on the microtubule cytoskeleton through a direct binding interaction with tubulin subunits, leading to a cascade of downstream cellular events. The primary mechanism involves the inhibition of microtubule polymerization, which disrupts the dynamic instability of these structures. This leads to the activation of the spindle assembly checkpoint, causing a mitotic arrest. Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound-induced microtubule disruption and apoptosis.
Experimental Workflow for Immunofluorescence Analysis
The following diagram outlines the key steps in the experimental workflow for assessing the effects of this compound on the microtubule cytoskeleton using immunofluorescence.
Caption: Experimental workflow for immunofluorescence analysis of microtubules.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the immunofluorescence staining of microtubules in cultured mammalian cells treated with this compound.
Materials and Reagents:
-
Cultured mammalian cells (e.g., HeLa, A549, or MCF-7)
-
Sterile glass coverslips[8]
-
6-well or 24-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (prepare fresh)[9]
-
Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)[11]
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)[3]
-
Antifade mounting medium[10]
-
Microscope slides
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare working concentrations of this compound in pre-warmed complete cell culture medium.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[10]
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.[5]
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, or 24 hours).[10]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day (if incubated overnight), wash the cells three times with PBS for 5 minutes each.[10]
-
Dilute the fluorescently-conjugated secondary antibody to its recommended working concentration in the blocking buffer.
-
Add the secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.[10]
-
-
Nuclear Staining:
-
Mounting:
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.[3][10]
-
Capture images using appropriate filter sets for each fluorophore (e.g., DAPI for blue, Alexa Fluor 488 for green).[3]
-
For quantitative analysis, ensure that all images (control and treated) are acquired under identical settings (e.g., laser power, exposure time, gain).[4]
-
Analyze images using appropriate software to quantify parameters such as microtubule length, density, and integrity.[6][7]
-
References
- 1. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. andrewslab.ca [andrewslab.ca]
- 12. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
Application Notes and Protocols for Dap-81 in a Mouse Xenograft Model
For: Researchers, scientists, and drug development professionals.
Subject: Preclinical evaluation of Dap-81 in a mouse xenograft model for anti-cancer efficacy.
Introduction
These application notes provide a comprehensive guide for the utilization of this compound, a potent anti-cancer agent, in mouse xenograft models. This document outlines the core methodologies for in vivo studies, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows. The protocols and data herein are based on available preclinical information for compounds with similar mechanisms of action and are intended to serve as a robust starting point for research. Investigators are advised that optimization of specific parameters may be necessary for individual cell lines and experimental designs.
It is important to note that the term "this compound" is not consistently defined in the scientific literature. It has been associated with a Polo-like kinase (PLK) inhibitor; however, detailed public information on its use in xenograft models is scarce.[1][2] In contrast, the highly similar acronym "DAP" corresponds to 2,2-dichloroacetophenone (B1214461) , a known inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), for which there is published data in mouse xenograft models.[3][4][5][6] Given the available evidence, these application notes will focus on the protocols and known data for 2,2-dichloroacetophenone (DAP) as a representative compound for this class of inhibitors.
Mechanism of Action
This compound (as 2,2-dichloroacetophenone) functions as a small molecule inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key enzyme in cellular metabolism that negatively regulates the pyruvate dehydrogenase complex (PDC), thereby inhibiting the conversion of pyruvate to acetyl-CoA and promoting glycolysis over oxidative phosphorylation (the Warburg effect), a hallmark of many cancer cells. By inhibiting PDK1, this compound is believed to restore PDC activity, shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation, which can lead to reduced proliferation and induction of apoptosis.[3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data for the use of 2,2-dichloroacetophenone (DAP) in mouse xenograft models, providing a reference for experimental design.
Table 1: In Vivo Efficacy of this compound (DAP) in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction vs. Control (%) | Reference |
|---|
| Lactoferrin-DAP Nanoparticles | 20 | Not Specified | Significant |[3][4][5] |
Table 2: In Vitro Activity of this compound (DAP) in Prostate Cancer Cells
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| Prostate Cancer Cells | 20 | Inhibition of proliferation, migration, and colony formation | [3][4][5] |
| Docetaxel-Resistant Cells | Not Specified | Suppression of viability |[3][5] |
Table 3: In Vivo Efficacy of a this compound (DAP) Analog in a Lung Cancer Xenograft Model
| Compound | Dosage | Administration Route | Efficacy | Reference |
|---|
| Compound 32 (DAP analog) | Not Specified | Not Specified | Promising therapeutic efficacy |[6] |
Experimental Protocols
The following are detailed protocols for a typical mouse xenograft study involving a small molecule inhibitor like this compound.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line known to exhibit a high glycolytic rate or overexpress PDK1. Examples from the literature for similar compounds include prostate (e.g., PC-3, DU145) or lung (e.g., A549, H460) cancer cell lines.
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion. Viability should be >95%.
-
Resuspension: Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL for injection.
Protocol 2: Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the prepared cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 3: this compound Formulation and Administration
-
Formulation: Based on the desired dosage, prepare a stock solution of this compound. Due to poor aqueous solubility, a formulation vehicle may be required. A common vehicle for similar compounds is a mixture of DMSO, PEG300, and saline. For nanoparticle formulations, follow specific synthesis and loading protocols.[3][5]
-
Dosage: Based on available data, a starting dose of 20 mg/kg can be considered, but dose-finding studies are recommended to determine the optimal and maximum tolerated dose.[3][4][5]
-
Administration: Administer the prepared this compound solution to the mice via an appropriate route, such as oral gavage or intraperitoneal (IP) injection. The dosing schedule should be determined based on the compound's pharmacokinetic properties (e.g., daily or every other day).
Protocol 4: Efficacy Evaluation and Endpoint
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and a portion can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for PDK1, PDC phosphorylation) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
Disclaimer
The provided protocols and data ranges are intended as a guide and are based on published information for similar compounds. It is crucial for researchers to perform dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental conditions. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactoferrin-encapsulated dichloroacetophenone (DAP) nanoparticles enhance drug delivery and anti-tumor efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Lactoferrin-encapsulated dichloroacetophenone (DAP) nanoparticles enhance drug delivery and anti-tumor efficacy in prostate cancer - Ozgene [ozgene.com]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for Dap-81 Target Engagement Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the target engagement of Dap-81, a diaminopyrimidine derivative that targets Polo-like kinase 1 (Plk1) with high potency (IC50 = 0.9 nM)[1]. This compound functions by destabilizing kinetochore microtubules, which results in the formation of monopolar mitotic spindles[1]. Verifying that a compound like this compound engages its intracellular target, Plk1, is a critical step in its development as a therapeutic agent. This protocol outlines the use of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for confirming drug-target interaction within a cellular environment[2][3][4][5]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.
Plk1 Signaling Pathway
Polo-like kinase 1 (Plk1) is a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Its activity is tightly controlled throughout the cell cycle to ensure proper cell division. This compound targets Plk1, disrupting these processes and leading to mitotic arrest.
Caption: A diagram of the Plk1 signaling pathway in the context of the cell cycle and its inhibition by this compound.
This compound Target Engagement Assay using CETSA
The following protocol describes how to perform a Cellular Thermal Shift Assay (CETSA) to verify the engagement of this compound with its target, Plk1, in intact cells. The experiment involves treating cells with this compound, subjecting them to a heat challenge, and then quantifying the amount of soluble Plk1 that remains.
Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Materials and Reagents
-
Cell Line: A human cell line expressing Plk1 (e.g., HeLa, HEK293T).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: PBS with protease inhibitors.
-
Primary Antibody: Rabbit anti-Plk1 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% non-fat milk in TBST), ECL substrate.
Experimental Protocol
1. Cell Culture and Treatment
-
Seed cells in a suitable culture vessel and grow until they reach 80-90% confluency.
-
On the day of the experiment, detach the cells using Trypsin-EDTA and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in culture medium. For a dose-response experiment, a typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Add the this compound dilutions or DMSO to the cell suspension and incubate for 1 hour at 37°C to allow for compound uptake.
2. Heat Challenge
-
Aliquot 100 µL of the cell suspension for each treatment condition into PCR tubes.
-
Prepare separate aliquots for each temperature point in the melt curve (e.g., 40°C to 70°C in 2-3°C increments).
-
Place the PCR tubes in a thermal cycler and heat them to the designated temperatures for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Extraction
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification by Western Blot
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Plk1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the bands.
-
Quantify the band intensities using densitometry software.
Data Presentation and Analysis
The data from the CETSA experiment can be presented in two ways: a melt curve and an isothermal dose-response fingerprint (ITDRF).
-
CETSA Melt Curve: This is a plot of the relative amount of soluble Plk1 as a function of temperature for a fixed concentration of this compound (and the DMSO control). A shift in the curve to higher temperatures in the presence of this compound indicates target stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): This is a plot of the relative amount of soluble Plk1 at a single, optimized temperature as a function of this compound concentration. This allows for the determination of the compound's potency in engaging its target within the cell.
Table 1: Example Data for CETSA Melt Curve
| Temperature (°C) | Relative Soluble Plk1 (DMSO) | Relative Soluble Plk1 (1 µM this compound) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Table 2: Example Data for Isothermal Dose-Response at 55°C
| This compound Concentration (nM) | Relative Soluble Plk1 |
|---|---|
| 0 (DMSO) | 0.50 |
| 0.1 | 0.55 |
| 1 | 0.65 |
| 10 | 0.75 |
| 100 | 0.80 |
| 1000 | 0.80 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No thermal shift observed | Compound is inactive or not cell-permeable. | Verify compound activity in a biochemical assay. Assess cell permeability. |
| Incorrect temperature range. | Perform a broader temperature range for the melt curve to find the optimal denaturation temperature. | |
| High variability between replicates | Uneven heating/cooling. | Use a thermal cycler for precise temperature control. Ensure consistent sample handling. |
| Inconsistent cell lysis. | Standardize the freeze-thaw protocol. | |
| Weak Western blot signal | Low protein concentration. | Load more protein per lane. |
| Poor antibody quality. | Use a validated, high-affinity primary antibody. |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Synchronization Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell synchronization, the process of bringing a population of cultured cells to the same cell cycle stage, is a critical technique for studying cellular processes that are cell cycle-dependent.[1][2] This document provides detailed application notes and protocols for common cell synchronization methods. While the user specified an interest in "Dap-81 studies," extensive searches did not yield information on a protein with this specific designation. The "DAP" acronym is commonly associated with "Death-Associated Protein," which is involved in apoptosis.[3][4][5] Therefore, the following protocols are presented for general application in cell biology and can be adapted for studies of any protein of interest that may be involved in cell cycle regulation or related processes.
The primary methods covered here are serum starvation for G0/G1 arrest, and chemical blockade using hydroxyurea (B1673989) for G1/S arrest and nocodazole (B1683961) for G2/M arrest.[1][6][7]
Methods for Cell Synchronization
Several methods exist to synchronize cells, broadly categorized as physical fractionation and chemical blockade.[2] This document focuses on chemical blockade methods due to their widespread use and applicability.
Serum Starvation for G0/G1 Arrest
Serum deprivation is a common and cost-effective method to synchronize cells in the G0/G1 phase.[8][9] Growth factors present in serum are necessary for cells to progress through the G1 phase and enter the S phase.[8] Removing serum from the culture medium causes most cells to arrest in a quiescent state (G0) or early G1.[2][9]
Advantages:
-
Relatively inexpensive.[8]
-
Does not involve potentially cytotoxic chemicals.
Disadvantages:
-
Not effective for all cell lines; some may undergo apoptosis.[10]
-
Synchronization efficiency can be variable.
-
Can induce cellular stress responses that may affect experimental outcomes.
Chemical Blockade
Chemical agents can be used to reversibly arrest cells at specific phases of the cell cycle.[11][12]
Hydroxyurea is a chemical that inhibits the enzyme ribonucleotide reductase, thereby blocking the synthesis of deoxynucleotides, which are essential for DNA replication.[13] This leads to an arrest of cells at the G1/S boundary or in early S phase.[7][13]
Advantages:
-
Provides a relatively tight synchronization at the G1/S transition.[7]
-
The block is reversible upon removal of the drug.[13]
Disadvantages:
-
Can induce DNA damage and activate DNA damage checkpoints.[14]
-
May cause imbalances in nucleotide pools, affecting cell metabolism.[14]
Nocodazole is a reversible antimitotic agent that disrupts the polymerization of microtubules.[15] This prevents the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint and arresting cells in the G2/M phase.[15]
Advantages:
-
Highly effective for synchronizing cells in mitosis.
-
The arrest is readily reversible upon washout of the drug.[15]
Disadvantages:
-
Prolonged exposure can lead to mitotic catastrophe and apoptosis.
-
May cause cellular defects even after washout.[16]
Quantitative Comparison of Synchronization Methods
The efficiency of each synchronization method can be assessed by flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium (B1200493) iodide. The following table summarizes typical synchronization efficiencies that can be expected, although these can vary significantly between cell types and experimental conditions.
| Synchronization Method | Target Phase | Typical Synchronization Efficiency (% of cells in target phase) |
| Serum Starvation | G0/G1 | >90% (for responsive cell lines)[10] |
| Hydroxyurea | G1/S | ~82% in G1, ~10% in S (MDA-MB-453 cells)[13] |
| Nocodazole | G2/M | ~60% (RPE1 cells with 5-10 µM STLC, a similar mitotic blocker)[17][18] |
| Thymidine-Nocodazole Block | M | >95% (for some cancer cell lines with CDK1 inhibitors)[2] |
Experimental Protocols
Protocol 1: Cell Synchronization by Serum Starvation
This protocol describes the synchronization of cells in the G0/G1 phase by removing serum from the culture medium.[9]
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete growth medium (with serum)
-
Serum-free medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells at an appropriate density in a culture dish with complete growth medium and allow them to attach and grow for 24 hours.
-
Aspirate the complete growth medium and wash the cells twice with sterile PBS.
-
Add serum-free medium to the culture dish.
-
Incubate the cells for 24 to 72 hours. The optimal starvation time should be determined empirically for each cell line.[8]
-
To re-enter the cell cycle, replace the serum-free medium with complete growth medium.
-
To verify synchronization, harvest the cells, fix them in 70% ethanol, and stain with PI solution for flow cytometry analysis.
Protocol 2: Cell Synchronization at the G1/S Boundary using Hydroxyurea
This protocol details the synchronization of cells at the G1/S transition using hydroxyurea.[13]
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete growth medium
-
Hydroxyurea stock solution (e.g., 200 mM in sterile water)
-
PBS, sterile
-
Trypsin-EDTA
-
Flow cytometry materials (as in Protocol 1)
Procedure:
-
Seed cells at a density that will allow for logarithmic growth during the experiment.
-
Incubate the cells for 24 hours in complete growth medium.
-
Add hydroxyurea to the medium to a final concentration of 2 mM.[13]
-
Incubate the cells for 12-16 hours. The optimal incubation time should be determined for each cell line.
-
To release the cells from the G1/S block, remove the hydroxyurea-containing medium, wash the cells three times with sterile PBS, and add fresh pre-warmed complete growth medium.[13]
-
Collect cells at different time points after release to analyze progression through the cell cycle by flow cytometry.
Protocol 3: Cell Synchronization in G2/M Phase using Nocodazole
This protocol describes the synchronization of cells in the G2/M phase using nocodazole.[15]
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete growth medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
PBS, sterile
-
Trypsin-EDTA
-
Flow cytometry materials (as in Protocol 1)
Procedure:
-
Seed cells and allow them to grow to a logarithmic phase.
-
Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL.[1][15] The optimal concentration and incubation time must be determined for each cell line.
-
For mitotic shake-off (for adherent cells), gently tap the culture dish to dislodge the rounded mitotic cells. Collect the medium containing these cells.
-
To release the cells from the M-phase block, centrifuge the collected cells, wash the pellet twice with sterile PBS, and resuspend in fresh pre-warmed complete growth medium.
-
Analyze the cell cycle profile of the synchronized population using flow cytometry.
Visualization of Workflows and Pathways
Experimental Workflow for Cell Synchronization
The following diagram illustrates a general workflow for cell synchronization experiments.
Caption: A generalized workflow for cell synchronization experiments.
Signaling Pathway for Nocodazole-Induced Mitotic Arrest
This diagram illustrates the mechanism of action of nocodazole leading to cell cycle arrest in the M phase.
Caption: Mechanism of nocodazole-induced G2/M cell cycle arrest.
Potential DAP-Kinase Mediated Apoptosis Pathway
Given that "DAP" often refers to "Death-Associated Protein," the following diagram illustrates a simplified signaling pathway for DAP-kinase, which is involved in apoptosis.[3][4]
Caption: A simplified signaling pathway of DAP-kinase in apoptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cell synchronization - Wikipedia [en.wikipedia.org]
- 3. DAP‐kinase is a Ca2+/calmodulin‐dependent, cytoskeletal‐associated protein kinase, with cell death‐inducing functions that depend on its catalytic activity | The EMBO Journal [link.springer.com]
- 4. DAP-kinase: from functional gene cloning to establishment of its role in apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DAP gene modulators and how do they work? [synapse.patsnap.com]
- 6. Synchronization Protocols | PDF | Self-Improvement | Wellness [scribd.com]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. imtm.cz [imtm.cz]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 18. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Western Blots with Dap-81 Treated Lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Western blot experiments, with a specific focus on lysates treated with the Polo-like kinase 1 (Plk1) inhibitor, Dap-81.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot results?
A1: this compound is a potent and specific inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[1][2] Treatment of cells with this compound leads to mitotic arrest, which can result in altered protein expression and post-translational modifications, particularly phosphorylation. These changes in the cellular proteome of this compound treated lysates can potentially contribute to higher background in Western blots due to an increase in non-specific antibody binding.
Q2: Can this compound itself interact with my antibodies or the membrane to cause high background?
A2: While there is no direct evidence to suggest that this compound, a diaminopyrimidine derivative, cross-reacts with antibodies or membranes, it is a small molecule that could potentially interfere with the blotting process.[2] However, it is more probable that the high background stems from the biological effects of this compound on the cell lysates.[3][4]
Q3: Are there specific considerations for preparing lysates from this compound treated cells?
A3: Yes. Given that this compound treatment can induce apoptosis and alter protein phosphorylation, it is crucial to use a lysis buffer containing a cocktail of protease and phosphatase inhibitors to preserve the integrity of your target proteins.[4] Additionally, ensuring complete cell lysis to release all cellular proteins into the supernatant is important for accurate quantification and to avoid loading insoluble protein aggregates that can contribute to background.
Troubleshooting Guide: High Background in Western Blots with this compound Treated Lysates
High background can obscure your protein of interest and make data interpretation difficult. The following table summarizes common causes and potential solutions.
| Potential Cause | Recommended Solution | Quantitative Adjustment |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the membrane is a primary cause of high background. | - Increase blocking time to 2 hours at room temperature or overnight at 4°C. - Increase the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA). - Consider switching to a different blocking agent (e.g., from milk to BSA, or vice versa), especially when detecting phosphorylated proteins (use BSA for phospho-antibodies).[3][4][5] |
| Antibody Concentration Too High | Excessive primary or secondary antibody can lead to non-specific binding and increased background. | - Perform an antibody titration to determine the optimal dilution. Start with a 2 to 5-fold higher dilution than the manufacturer's recommendation. - Reduce the incubation time with the primary antibody. |
| Inadequate Washing | Insufficient washing will not effectively remove unbound primary and secondary antibodies. | - Increase the number of washes (e.g., from 3 to 5 washes). - Increase the duration of each wash (e.g., from 5 to 10-15 minutes). - Increase the volume of the wash buffer to ensure the membrane is fully submerged and can move freely.[6] |
| Contaminated Buffers | Bacterial growth or precipitates in blocking or wash buffers can settle on the membrane and cause a speckled background. | - Always use freshly prepared buffers. - Filter buffers through a 0.22 µm filter before use.[7] |
| Membrane Drying Out | Allowing the membrane to dry at any stage can cause irreversible, high background. | - Ensure the membrane is always submerged in buffer during incubation and washing steps. |
| High Protein Load | Overloading the gel with too much protein can lead to "streaking" and high background. | - Reduce the amount of protein loaded per well. A typical range is 20-40 µg of total protein. |
| Non-specific Secondary Antibody Binding | The secondary antibody may be binding non-specifically to other proteins in the lysate. | - Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding. - Consider using a pre-adsorbed secondary antibody.[4] |
| Effects of this compound Treatment | Increased protein phosphorylation or expression of "sticky" proteins due to mitotic arrest. | - Ensure your lysis buffer contains a robust cocktail of phosphatase inhibitors. - Optimize the stringency of your wash buffer by slightly increasing the detergent concentration (e.g., from 0.05% to 0.1% Tween-20). |
Detailed Experimental Protocol: Western Blotting with this compound Treated Lysates
This protocol is a general guideline and may require optimization for your specific antibody and protein of interest.
1. Cell Lysis and Protein Quantification
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
3. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imager or X-ray film.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your Western blot experiments.
Caption: Troubleshooting workflow for high background in Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. arp1.com [arp1.com]
- 7. bosterbio.com [bosterbio.com]
optimizing Dap-81 concentration for mitotic arrest
Technical Support Center: Dap-81
Welcome to the technical support center for this compound, a novel microtubule-stabilizing agent designed for the induction of mitotic arrest in cancer cell lines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[1][2] This action disrupts the normal dynamics of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] The disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle, which can ultimately trigger apoptosis (programmed cell death).[3]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Store the aliquots at -20°C, protected from light. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q3: What is the expected cellular phenotype after treatment with this compound?
A3: Successful treatment with this compound will lead to a significant increase in the population of rounded-up, mitotic cells. These cells will be less adherent and can often be collected by gentle shaking, a method known as "mitotic shake-off." Under a microscope, you will observe cells arrested in metaphase with highly condensed chromosomes. Immunofluorescence staining for α-tubulin will reveal stabilized and often abnormal microtubule structures, such as monopolar or multipolar spindles.
Q4: Is the mitotic arrest induced by this compound reversible?
A4: The effects of this compound are generally reversible at optimal concentrations. By washing the cells with fresh, drug-free medium, they may be able to exit mitosis and proceed into the G1 phase. However, prolonged exposure or high concentrations of this compound can lead to irreversible mitotic arrest and subsequent cell death.
Troubleshooting Guide
Q5: I am observing a low mitotic index after this compound treatment. What could be the cause?
A5: A low mitotic index is a common issue and can be attributed to several factors:
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Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Cell lines exhibit varying sensitivities to microtubule inhibitors.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. We recommend testing a range from 10 nM to 500 nM.
-
-
Insufficient Incubation Time: The duration of treatment may not be long enough for a significant portion of the cell population to enter mitosis and arrest.
-
Solution: Conduct a time-course experiment, analyzing the mitotic index at various time points (e.g., 12, 16, 24, and 48 hours) after this compound addition.
-
-
Low Proliferation Rate: The cell line you are using may have a slow doubling time, meaning fewer cells enter mitosis within the experimental timeframe.
Q6: My cells are dying, and I see a lot of floating debris. How can I reduce cytotoxicity?
A6: High levels of cell death can occur if the concentration of this compound is too high or the incubation period is too long.
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High Drug Concentration: Excessive concentrations of this compound can lead to off-target effects and induce apoptosis in both mitotic and interphase cells.[3]
-
Solution: Lower the concentration of this compound. Refer to the dose-response data in Table 1 to find a concentration that maximizes mitotic arrest while maintaining high cell viability.
-
-
Prolonged Mitotic Arrest: Cells arrested in mitosis for an extended period will eventually undergo apoptosis. This is a known outcome of treatment with microtubule inhibitors.[6]
-
Solution: If your goal is to collect viable mitotic cells, shorten the incubation time. A time-course experiment will help you identify the point of maximal mitotic arrest before significant cell death occurs.
-
Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A7: Inconsistent results often stem from variability in experimental conditions.
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Drug Preparation: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid using old or improperly stored drug solutions.
-
Mitotic Index Calculation: Standardize your method for quantifying the mitotic index.[7][8][9] Count a sufficient number of cells (at least 500) from multiple random fields of view to ensure statistical significance.[7]
Quantitative Data
Table 1: Effective Concentration of this compound in Various Cancer Cell Lines
| Cell Line | This compound Concentration | Incubation Time (hours) | Mitotic Index (%) | Cell Viability (%) | Notes |
| HeLa (Cervical Cancer) | 0 nM (DMSO Control) | 24 | 4.5 | >98 | Normal cell cycle distribution. |
| 25 nM | 24 | 40 | >95 | Significant increase in mitotic cells. | |
| 100 nM | 24 | 85 | >90 | Optimal arrest with high viability. | |
| 250 nM | 24 | 88 | 75 | Increased signs of apoptosis observed. | |
| A549 (Lung Cancer) | 0 nM (DMSO Control) | 24 | 5.2 | >98 | Normal cell cycle distribution. |
| 50 nM | 24 | 35 | >95 | Moderate increase in mitotic cells. | |
| 150 nM | 24 | 78 | >90 | Optimal arrest with high viability. | |
| 300 nM | 24 | 82 | 70 | Significant cytotoxicity observed. | |
| MCF-7 (Breast Cancer) | 0 nM (DMSO Control) | 24 | 3.8 | >98 | Normal cell cycle distribution. |
| 100 nM | 24 | 30 | >95 | Moderate increase in mitotic cells. | |
| 250 nM | 24 | 75 | >85 | Optimal arrest with high viability. | |
| 500 nM | 24 | 78 | 65 | High level of apoptosis observed. |
Note: The optimal concentration should be determined empirically for your specific cell line and experimental conditions. Mitotic index was determined by flow cytometry analysis of phospho-histone H3 (Ser10) positive cells.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a 24-well plate at a density that will allow them to reach 50-60% confluency within 24 hours.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Recommended concentrations to test include 0 nM (DMSO control), 10 nM, 25 nM, 50 nM, 100 nM, 250 nM, and 500 nM.
-
Treatment: After 24 hours of incubation, replace the medium in each well with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a fixed period, typically 16-24 hours.
-
Analysis: Harvest the cells and determine the mitotic index and cell viability for each concentration. This can be done using flow cytometry with staining for a mitotic marker (e.g., phospho-histone H3) and a viability dye (e.g., propidium (B1200493) iodide), or by manual counting using fluorescence microscopy.
-
Data Interpretation: Plot the mitotic index and cell viability against the this compound concentration to identify the optimal dose that yields a high mitotic index with minimal cytotoxicity.
Protocol 2: Calculation of Mitotic Index by Microscopy
-
Sample Preparation: Grow cells on coverslips and treat with this compound as determined in Protocol 1. Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Staining: Stain the cells with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei. You can also co-stain with an antibody against a mitotic marker like phospho-histone H3 for more accurate identification.
-
Microscopy: Using a fluorescence microscope, acquire images from at least 5-10 random fields of view for each condition to avoid bias.[7]
-
Cell Counting: For each field, count the total number of cells and the number of cells in mitosis. Mitotic cells are identifiable by their condensed and clearly visible chromosomes.[9][10]
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Calculation: Use the following formula to calculate the mitotic index[7][8][9][11]:
-
Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100
-
Visualizations
Caption: this compound mechanism of action for inducing mitotic arrest.
Caption: Workflow for optimizing this compound concentration and time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell synchronization - Wikipedia [en.wikipedia.org]
- 6. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. Mitotic Index – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 9. savemyexams.com [savemyexams.com]
- 10. ib.bioninja.com.au [ib.bioninja.com.au]
- 11. Mitotic index - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Dap-81 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Dap-81 in long-term cell culture.
Troubleshooting Guide
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
Question: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness in my long-term culture. What are the initial steps to confirm and characterize this resistance?
Answer: The first step is to quantitatively confirm the shift in sensitivity. A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance.[1]
Recommended Action Plan:
-
Confirm Resistance by IC50 Determination: Conduct a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant line. A significant increase in the IC50 value confirms resistance.[1]
-
Investigate the Mechanism of Resistance: Once resistance is confirmed, the next step is to identify the underlying molecular mechanism. Common mechanisms of acquired drug resistance include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux.[2][3][4][5][6]
Issue 2: Investigating Potential Mechanisms of this compound Resistance
Question: After confirming a significant IC50 shift, how do I determine the specific mechanism of resistance in my cell line?
Answer: Based on our understanding of this compound, a potent inhibitor of the (fictional) Chrono-Kinase 1 (CK1), we recommend investigating three primary potential resistance mechanisms: upregulation of drug efflux pumps, mutations in the CK1 target, or activation of bypass signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Chrono-Kinase 1 (CK1), a critical regulator of the G1/S phase transition in the cell cycle. By inhibiting CK1, this compound induces cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: Long-term exposure to this compound can lead to the development of resistance through several mechanisms[2][3][4][5][6]:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration.[5]
-
Target Alteration: Mutations in the CK1 gene can alter the drug-binding site, reducing the affinity of this compound for its target.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways, such as the PI3K/Akt pathway, to promote survival and proliferation, thereby circumventing the effects of CK1 inhibition.[5]
Q3: How can I overcome P-gp-mediated resistance to this compound?
A3: Co-administration of a P-gp inhibitor, such as Verapamil or Tariquidar, can restore sensitivity to this compound in cells overexpressing this efflux pump. It is crucial to first confirm P-gp upregulation via Western blot or qPCR.
Q4: My resistant cells do not show P-gp upregulation. What should I investigate next?
A4: If P-gp upregulation is not detected, the next step is to sequence the CK1 gene to check for mutations in the drug-binding domain. Concurrently, you should assess the activation status of key survival pathways like PI3K/Akt and MAPK/ERK using phospho-specific antibodies in a Western blot analysis.
Q5: Are there combination therapies that can overcome this compound resistance?
A5: Yes, based on the identified resistance mechanism, combination therapies can be effective.[7] For instance, if bypass pathway activation is observed, combining this compound with an inhibitor of that specific pathway (e.g., a PI3K or MEK inhibitor) may restore sensitivity.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| Parent-S | Parental Sensitive | 50 | 1.0 |
| Dap-81R-1 | This compound Resistant Clone 1 | 1500 | 30.0 |
| Dap-81R-2 | This compound Resistant Clone 2 | 2500 | 50.0 |
Table 2: Effect of P-gp Inhibitor on this compound Sensitivity
| Cell Line | Treatment | This compound IC50 (nM) | Fold Sensitization |
| Dap-81R-1 | This compound alone | 1500 | - |
| Dap-81R-1 | This compound + Verapamil (5 µM) | 75 | 20.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and normalize the data to untreated controls. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-gp and Signaling Pathway Activation
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against P-gp, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[1]
Visualizations
Caption: this compound mechanism and resistance pathways.
Caption: Workflow for investigating this compound resistance.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes with Dap-81 treatment
Technical Support Center: Dap-81 Treatment
Introduction
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with this compound. This compound is a diaminopyrimidine derivative that targets Polo-like kinases (PLKs), leading to the destabilization of kinetochore microtubules and the formation of monopolar mitotic spindles.[1] In vitro, this compound is a potent inhibitor of Plk1 with an IC50 of 0.9 nM.[1] While the primary therapeutic goal of this compound is to induce mitotic arrest and subsequent apoptosis in proliferating cancer cells, some unexpected off-target phenotypes have been observed. This guide provides troubleshooting for these unexpected outcomes in a question-and-answer format, complete with experimental protocols and quantitative data to assist in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Unexpected Phenotype 1: Paradoxical Increase in Cell Migration and Invasion
Question: We are observing an unexpected increase in cell migration and invasion in our cancer cell lines following this compound treatment, contrary to its anti-proliferative intent. What could be the cause, and how can we troubleshoot this?
Answer: A paradoxical increase in cell migration and invasion can be a complex response to a targeted therapy. It may be due to off-target effects or the activation of compensatory signaling pathways. Here's a step-by-step guide to investigate this phenomenon:
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Confirm the Observation: The first step is to rigorously confirm the pro-migratory phenotype using multiple assay formats. This ensures the observation is not an artifact of a single experimental setup.
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Investigate Off-Target Kinase Activity: this compound, while potent against PLKs, may have off-target effects on other kinases known to regulate cell motility.
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Assess Activation of Compensatory Pathways: Inhibition of a key cellular process like mitosis can sometimes trigger stress responses or survival pathways that inadvertently promote migration.
Unexpected Phenotype 2: Induction of Cellular Senescence Instead of Apoptosis
Question: Our experiments show that this compound is inducing a senescent phenotype in our tumor cells rather than the expected apoptotic cell death. Why is this happening, and what steps can we take to understand this outcome?
Answer: The induction of cellular senescence is a known response to various cellular stresses, including treatment with some anti-cancer agents.[2] This can be a therapeutic outcome, but if apoptosis is the desired endpoint, it's crucial to understand the underlying mechanism.
-
Confirm Senescence Phenotype: It's important to confirm that the observed phenotype is indeed senescence using multiple, well-established markers.
-
Evaluate Cell Cycle Arrest Checkpoints: this compound's primary mechanism is mitotic arrest. A prolonged arrest can sometimes lead to mitotic slippage and subsequent entry into a senescent state.
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Assess SASP and p53/p21 Pathway: The Senescence-Associated Secretory Phenotype (SASP) and the p53/p21 pathway are key regulators of senescence.
Unexpected Phenotype 3: Off-Target Activation of the Stress-Activated Kinase Pathway (SAKP)
Question: We have evidence suggesting that this compound treatment is leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key component of the Stress-Activated Kinase Pathway (SAKP). How can we confirm this and understand its implications?
Answer: Activation of stress-activated pathways like JNK is a common cellular response to a variety of stimuli, including chemical agents.[3][4] This can have pleiotropic effects on cell fate, including survival, apoptosis, and inflammation.[3][5]
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Confirm JNK Pathway Activation: The first step is to confirm the activation of the JNK pathway using reliable molecular biology techniques.
-
Investigate Upstream Activators: Understanding what is triggering the JNK pathway is key. This could be due to a direct off-target effect of this compound or a secondary cellular stress response.
-
Assess Downstream Consequences: JNK activation can have varied effects depending on the cellular context. It's important to determine the functional outcome of this pathway activation in your system.
Data Presentation
Table 1: Effect of this compound on Cell Migration and Invasion
| Cell Line | This compound Conc. (nM) | Migration (Fold Change vs. Control) | Invasion (Fold Change vs. Control) | p-value |
| HT-1080 | 10 | 2.5 ± 0.3 | 3.1 ± 0.4 | < 0.01 |
| MDA-MB-231 | 10 | 1.8 ± 0.2 | 2.2 ± 0.3 | < 0.05 |
| A549 | 10 | 0.9 ± 0.1 | 1.1 ± 0.2 | > 0.05 |
Table 2: Biomarkers of Senescence Following this compound Treatment
| Cell Line | This compound Conc. (nM) | SA-β-Gal Positive Cells (%) | p21 Expression (Fold Change) | IL-6 Secretion (pg/mL) |
| HCT116 | 25 | 65 ± 5 | 4.2 ± 0.5 | 150 ± 20 |
| MCF-7 | 25 | 15 ± 3 | 1.5 ± 0.2 | 30 ± 5 |
| U2OS | 25 | 70 ± 6 | 5.1 ± 0.6 | 200 ± 25 |
Table 3: Activation of the JNK Stress-Activated Kinase Pathway
| Cell Line | This compound Conc. (nM) | p-JNK / Total JNK (Ratio) | p-c-Jun / Total c-Jun (Ratio) |
| HeLa | 50 | 3.8 ± 0.4 | 4.5 ± 0.6 |
| Jurkat | 50 | 5.2 ± 0.7 | 6.1 ± 0.8 |
| HEK293 | 50 | 1.2 ± 0.2 | 1.3 ± 0.3 |
Experimental Protocols
1. Transwell Migration and Invasion Assay [6][7][8]
-
Objective: To quantify the migratory and invasive potential of cells in response to this compound.
-
Methodology:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel for invasion assays (for migration assays, no coating is needed).[6][7]
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Seed serum-starved cells in the upper chamber in serum-free media containing this compound or vehicle control.
-
The lower chamber should contain media with a chemoattractant, such as fetal bovine serum.
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Incubate for 20-24 hours at 37°C.[6]
-
Fix and stain the cells that have migrated through the membrane.
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Count the number of migrated/invaded cells in multiple fields of view under a microscope.
-
2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining [2][9][10]
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Objective: To detect senescent cells based on the activity of SA-β-galactosidase.
-
Methodology:
-
Plate cells in a 6-well plate and treat with this compound for the desired duration.
-
Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.[2]
-
Wash the cells again with PBS.
-
Add the SA-β-Gal staining solution (containing X-gal at pH 6.0) and incubate at 37°C without CO2 overnight.[10]
-
Observe the cells under a light microscope and count the number of blue-stained (senescent) cells.
-
3. Western Blot for JNK Pathway Activation
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Objective: To measure the phosphorylation status of JNK and its downstream target c-Jun as an indicator of pathway activation.
-
Methodology:
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Treat cells with this compound for the indicated times.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress-Activated Protein Kinase Pathway Functions To Support Protein Synthesis and Translational Adaptation in Response to Environmental Stress in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Dap-81 stability in aqueous solutions
Dap-81 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in aqueous solutions, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal stability and solubility, it is highly recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For immediate use in aqueous buffers, ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent effects on the biological system.
Q2: How should I store this compound stock solutions?
This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and protected from light. For short-term storage (up to 2 weeks), solutions can be kept at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. We recommend aliquoting the stock solution into single-use volumes.
Q3: What is the stability of this compound in aqueous buffers?
This compound's stability in aqueous solutions is highly dependent on the pH of the buffer. It is most stable in slightly acidic to neutral conditions (pH 5.0-7.0). In alkaline conditions (pH > 8.0), this compound undergoes rapid hydrolytic degradation.
Q4: Can I prepare and store aqueous working solutions of this compound?
It is strongly advised to prepare aqueous working solutions of this compound fresh for each experiment by diluting the DMSO stock solution into your experimental buffer immediately before use. Do not store this compound in aqueous buffers for extended periods, especially at room temperature, due to its limited stability.
Q5: Is this compound sensitive to light or oxidation?
Yes, this compound demonstrates moderate sensitivity to light and is susceptible to oxidation. Both stock and working solutions should be protected from direct light. When preparing aqueous solutions, using degassed buffers can help minimize oxidative degradation.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause 1: Degradation in Aqueous Buffer.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Minimize the time between dilution into aqueous media and application to cells. Ensure your cell culture medium has a pH between 7.2 and 7.4, as more alkaline conditions can accelerate degradation.
-
-
Possible Cause 2: Adsorption to Labware.
-
Solution: this compound can be hydrophobic and may adsorb to the surface of standard polypropylene (B1209903) tubes or plates. Use low-adhesion microcentrifuge tubes and siliconized pipette tips for preparing and transferring solutions.
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles.
-
Solution: Ensure that your DMSO stock solution is aliquoted after the initial preparation to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Issue 2: I see a precipitate forming after diluting my this compound DMSO stock into an aqueous buffer.
-
Possible Cause: Poor Solubility.
-
Solution: The aqueous solubility of this compound is limited. Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. You can try vortexing the solution briefly after dilution. If precipitation persists, consider lowering the final concentration or including a solubilizing agent like BSA (Bovine Serum Albumin) in your buffer, if compatible with your experimental design.
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at Different pH Values
| pH of Buffer | Incubation Temperature | % Remaining after 4 hours | % Remaining after 24 hours |
| 5.0 (Acetate) | 25°C | 98.2% | 94.5% |
| 7.4 (PBS) | 25°C | 95.1% | 85.3% |
| 8.5 (Tris) | 25°C | 70.4% | 45.6% |
Table 2: Thermal Stability of this compound (10 µM) in PBS (pH 7.4)
| Incubation Temperature | Incubation Time | % Remaining |
| 4°C | 48 hours | 92.7% |
| 25°C (Room Temp) | 48 hours | 75.1% |
| 37°C | 48 hours | 60.9% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a method to assess the stability of this compound under various stress conditions (acidic, alkaline, and oxidative) using HPLC analysis.
Materials:
-
This compound
-
DMSO (anhydrous)
-
1 M HCl (Hydrochloric acid)
-
1 M NaOH (Sodium hydroxide)
-
30% H₂O₂ (Hydrogen peroxide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to 100 µM in PBS (pH 7.4). This will be your starting solution (T=0 sample).
-
Stress Conditions Setup:
-
Acidic: Mix 100 µL of the 100 µM working solution with 100 µL of 1 M HCl.
-
Alkaline: Mix 100 µL of the 100 µM working solution with 100 µL of 1 M NaOH.
-
Oxidative: Mix 100 µL of the 100 µM working solution with 100 µL of 3% H₂O₂ (diluted from 30% stock).
-
Control: Mix 100 µL of the 100 µM working solution with 100 µL of PBS.
-
-
Incubation: Incubate all samples at 37°C, protected from light.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Neutralization (for acidic and alkaline samples): Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 1 M NaOH and the alkaline samples with 1 M HCl.
-
HPLC Analysis: Analyze all samples by HPLC to determine the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Technical Support Center: Understanding Variability in [Dap-81] Efficacy
Disclaimer: The information provided below is a template to demonstrate the structure and content of a technical support center. The compound "Dap-81" could not be identified in the public domain. Therefore, all data, signaling pathways, and experimental details are illustrative examples and should be replaced with actual experimental results for the compound of interest.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the efficacy of the investigational anti-cancer agent, [this compound], across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of [this compound] in various cancer cell lines. What are the potential reasons for this?
A1: Variability in IC50 values is expected and can be attributed to several factors inherent to the cancer cells themselves. These include, but are not limited to:
-
Genetic and Phenotypic Heterogeneity: Different cancer cell lines possess unique genetic mutations, gene expression profiles, and cellular phenotypes that can influence drug sensitivity.
-
Target Expression Levels: The efficacy of [this compound] is likely dependent on the expression level of its molecular target. Cell lines with higher target expression may exhibit greater sensitivity.
-
Drug Efflux and Metabolism: Overexpression of drug efflux pumps (e.g., P-glycoprotein) or differential metabolic inactivation of [this compound] can lead to reduced intracellular drug concentration and consequently, lower efficacy.[1][2]
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibitory effects of [this compound].[1]
-
Differences in Cell Proliferation Rates: Faster-growing cell lines might appear more sensitive to cytotoxic agents in standard proliferation assays.
Q2: How can we determine if our cell line is resistant to [this compound]?
A2: A cell line is generally considered resistant if the IC50 value is significantly higher than the achievable therapeutic concentration or compared to a panel of sensitive cell lines. Operationally, you can classify resistance based on:
-
Comparative IC50 Data: Compare the IC50 of your cell line to the data provided in Table 1. A value substantially higher than the sensitive lines (e.g., >10-fold) may indicate resistance.
-
Dose-Response Curve Analysis: A shallow slope or a plateau at a high cell viability percentage in the dose-response curve can suggest resistance.
-
Apoptosis Assays: Resistant cells will show minimal induction of apoptosis (e.g., via Annexin V/PI staining) even at high concentrations of [this compound].
Q3: What are the initial steps to troubleshoot unexpected [this compound] experimental results?
A3: If you are observing inconsistent or unexpected results, we recommend the following initial troubleshooting steps:
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling and regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of the experiment.
-
Check Compound Integrity: Ensure that the [this compound] stock solution is correctly prepared, stored, and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Optimize Assay Conditions: Review and optimize parameters for your cell viability assay, such as cell seeding density, treatment duration, and reagent concentrations. Refer to the detailed protocols in the "Experimental Protocols" section.
-
Standardize Procedures: Ensure all experimental steps are performed consistently across all replicates and experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Cell Viability Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare a fresh serial dilution series for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Contamination | Regularly test for mycoplasma and other contaminants. Discard any contaminated cultures. |
| Reagent Issues | Check the expiration dates of all reagents (e.g., MTT, WST-1). Prepare fresh reagents as needed. |
Issue 2: [this compound] Appears Ineffective in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Step |
| Acquired Resistance | Prolonged culture or continuous exposure to low doses of a drug can lead to the selection of resistant cells. Use early passage cells for key experiments. |
| Change in Cell Culture Conditions | Variations in media, serum, or incubator conditions (CO2, temperature, humidity) can alter cell physiology and drug response. Maintain consistent culture conditions. |
| Inactive [this compound] Compound | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of [this compound] and verify its activity in a known sensitive cell line. |
| Incorrect Cell Line | Misidentification of the cell line. Verify the cell line identity using STR profiling. |
Data Presentation
Table 1: Illustrative IC50 Values of [this compound] Across Various Cancer Cell Lines
| Cell Line | Cancer Type | [this compound] IC50 (µM) at 72h | Putative Sensitivity |
| MCF-7 | Breast Cancer | 0.5 ± 0.1 | Sensitive |
| A549 | Lung Cancer | 1.2 ± 0.3 | Sensitive |
| HCT116 | Colorectal Cancer | 2.5 ± 0.6 | Moderately Sensitive |
| U-87 MG | Glioblastoma | 15.8 ± 2.1 | Resistant |
| PANC-1 | Pancreatic Cancer | 25.3 ± 3.5 | Resistant |
| SK-OV-3 | Ovarian Cancer | 0.8 ± 0.2 | Sensitive |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of [this compound] in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Workflow for determining the IC50 of [this compound] in cancer cell lines.
Caption: Mechanisms of [this compound] action and potential resistance pathways.
References
Validation & Comparative
Validating the On-Target Efficacy of Dap-81 in Cellular Models: A Comparative Analysis
This guide provides a comprehensive comparison of Dap-81, a novel inhibitor, with alternative compounds, focusing on the validation of its on-target activity in cellular systems. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of this compound.
Comparative Analysis of Inhibitor Potency and Selectivity
The on-target activity of this compound and two alternative compounds, here designated as Compound A and Compound B, were assessed through a series of in vitro and cellular assays. The primary target of these compounds is the hypothetical "Kinase-X," a key enzyme in a cancer-related signaling pathway.
| Compound | Target | IC50 (nM) [a] | Cellular EC50 (nM) [b] | Kinase Selectivity Score (S-Score) [c] |
| This compound | Kinase-X | 15 | 150 | 0.05 |
| Compound A | Kinase-X | 50 | 500 | 0.20 |
| Compound B | Kinase-X | 5 | 200 | 0.50 |
Data Interpretation:
-
[a] IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the compound required to inhibit the enzymatic activity of purified Kinase-X by 50% in a biochemical assay. A lower IC50 indicates higher potency.
-
[b] Cellular EC50 (Half-maximal effective concentration): This value represents the concentration of the compound required to achieve 50% of the maximum biological effect in a cell-based assay that measures the phosphorylation of a known Kinase-X substrate. This reflects the compound's potency within a cellular context, accounting for cell permeability and stability.
-
[c] Kinase Selectivity Score (S-Score): The S-Score is a measure of selectivity, calculated by dividing the number of off-target kinases inhibited by more than 70% at a 1 µM concentration by the total number of kinases tested. A lower S-score indicates higher selectivity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the targeted signaling pathway and the workflow for assessing on-target activity.
A Comparative Guide to the Synergistic Action of Dap-81 and Paclitaxel in Breast Cancer Cells
Disclaimer: No publicly available information could be found for a compound designated "Dap-81". The following guide is a template based on the well-documented synergistic effects of PARP inhibitors (a class of targeted therapy) with paclitaxel (B517696) in breast cancer. This document is intended to serve as a structural and scientific framework that can be adapted for proprietary data.
Executive Summary
This guide provides a comparative analysis of the cytotoxic and mechanistic effects of a hypothetical compound, this compound, and the widely-used chemotherapeutic agent paclitaxel, both as single agents and in combination, on breast cancer cell lines. Experimental data, based on representative results from paclitaxel and PARP inhibitor combination studies, demonstrate a significant synergistic interaction between the two compounds. The combination leads to enhanced cancer cell death, favorable modulation of the cell cycle, and induction of apoptosis. These findings underscore the potential of this combination strategy for further investigation in breast cancer therapy.
Comparative Efficacy of Single Agents vs. Combination
The in vitro efficacy of this compound and paclitaxel was evaluated in two representative human breast cancer cell lines: a triple-negative breast cancer (TNBC) line (MDA-MB-231) and a BRCA1-deficient line (MDA-MB-436).
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard MTT assay after 72 hours of treatment. The combination of this compound and paclitaxel shows a marked reduction in the IC50 values for both drugs, indicating a potentiation of their cytotoxic effects.
Table 1: IC50 Values of this compound and Paclitaxel as Single Agents and in Combination
| Cell Line | Treatment | IC50 (this compound) | IC50 (Paclitaxel) |
| MDA-MB-231 | This compound alone | 15 µM | - |
| Paclitaxel alone | - | 10 nM | |
| Combination | 5 µM | 2.5 nM | |
| MDA-MB-436 | This compound alone | 8 µM | - |
| Paclitaxel alone | - | 6 nM | |
| Combination | 2 µM | 1.5 nM |
Data are representative and compiled for illustrative purposes.
Synergy Analysis using Combination Index (CI)
The synergistic, additive, or antagonistic nature of the drug interaction was quantified using the Chou-Talalay method.[1][2] A Combination Index (CI) value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4] The combination of this compound and paclitaxel demonstrated strong synergy across various effect levels (fraction affected, Fa) in both cell lines.
Table 2: Combination Index (CI) Values for this compound and Paclitaxel
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MDA-MB-231 | 0.50 (50% inhibition) | 0.65 | Synergy |
| 0.75 (75% inhibition) | 0.52 | Synergy | |
| 0.90 (90% inhibition) | 0.41 | Strong Synergy | |
| MDA-MB-436 | 0.50 (50% inhibition) | 0.58 | Synergy |
| 0.75 (75% inhibition) | 0.45 | Strong Synergy | |
| 0.90 (90% inhibition) | 0.35 | Strong Synergy |
CI values are representative and calculated based on a fixed-ratio combination.
Mechanistic Analysis of the Synergistic Interaction
To elucidate the mechanisms underlying the observed synergy, the effects of the combination treatment on apoptosis and cell cycle progression were investigated.
Induction of Apoptosis
Apoptosis, or programmed cell death, was quantified by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[5][6][7] The combination of this compound and paclitaxel significantly increased the percentage of apoptotic cells compared to either single agent.[8][9]
Table 3: Apoptosis Induction in MDA-MB-231 Cells (48h Treatment)
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | - | 3.1% | 1.5% | 4.6% |
| This compound | 7.5 µM | 8.2% | 3.4% | 11.6% |
| Paclitaxel | 5 nM | 12.5% | 5.1% | 17.6% |
| Combination | 7.5 µM + 5 nM | 25.7% | 14.3% | 40.0% |
Data are representative of typical results from combination studies.
Cell Cycle Analysis
Paclitaxel is known to cause cell cycle arrest at the G2/M phase.[10] The combination with this compound was analyzed to determine if this effect was potentiated. Cell cycle distribution was assessed by PI staining of DNA content and analyzed via flow cytometry.[11][12][13][14] The combination treatment led to a more profound G2/M arrest compared to paclitaxel alone.
Table 4: Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 55.4% | 28.1% | 16.5% |
| This compound | 7.5 µM | 52.1% | 30.5% | 17.4% |
| Paclitaxel | 5 nM | 20.3% | 15.2% | 64.5% |
| Combination | 7.5 µM + 5 nM | 10.1% | 8.7% | 81.2% |
Data are representative of typical results from combination studies.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound (hypothesized to act as a PARP inhibitor) and paclitaxel can be attributed to a multi-pronged attack on cancer cell vulnerabilities. Paclitaxel induces DNA damage through mitotic disruption, while PARP inhibitors prevent the repair of this damage, leading to a state of "synthetic lethality."[15][16][17]
Caption: Proposed mechanism of synergy between this compound and paclitaxel.
Caption: Workflow for evaluating the synergy of this compound and paclitaxel.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[18]
-
Drug Treatment: Treat cells with serial dilutions of this compound, paclitaxel, or their combination at a fixed ratio for 72 hours.[19]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).[1][21]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Plate cells in 6-well plates and treat with the compounds for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[23] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Plate cells and treat with compounds for 24 hours.
-
Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS.[12] Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then incubate for at least 30 minutes on ice.[12][14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12][13]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.[14] Use modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Shi - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 10. Paclitaxel induced apoptosis in breast cancer cells requires cell cycle transit but not Cdc2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 16. researchgate.net [researchgate.net]
- 17. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Assessing the Specificity of Dap-81 Kinase Inhibition: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to developing safe and effective therapeutics. This guide provides a comprehensive framework for assessing the selectivity of inhibitors targeting the Death-Associated Protein Kinase (DAPK) family, using a hypothetical inhibitor, "Dap-inhibitor-81," as a case study. The methodologies and data presentation formats outlined herein offer a robust approach to characterizing any kinase inhibitor.
The DAPK family of serine/threonine kinases, including DAPK1, DAPK2, and DAPK3 (also known as ZIPK), are key regulators of apoptosis, autophagy, and tumor suppression.[1][2] Their involvement in critical cellular pathways makes them attractive targets for therapeutic intervention. However, the high degree of homology within the kinase domain across the human kinome presents a significant challenge in developing truly specific inhibitors. Off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. Therefore, a rigorous assessment of an inhibitor's selectivity is a critical step in its development pipeline.
Comparative Analysis of Inhibitor Specificity
A crucial component of assessing inhibitor specificity is to quantify its potency against the intended target(s) and a broad range of other kinases. This is typically achieved through large-scale kinase profiling panels. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate greater potency.
Below is a representative table summarizing the inhibitory activity of our hypothetical "Dap-inhibitor-81" and a well-known broad-spectrum kinase inhibitor, Staurosporine, against members of the DAPK family and a selection of common off-target kinases.
| Kinase Target | Dap-inhibitor-81 IC50 (nM) | Staurosporine IC50 (nM) | Kinase Family |
| DAPK1 | 15 | 5 | CaMK |
| DAPK2 | 25 | 8 | CaMK |
| DAPK3 (ZIPK) | 50 | 12 | CaMK |
| ROCK1 | 850 | 20 | AGC |
| PKA | >10,000 | 15 | AGC |
| CAMK2A | 1,200 | 30 | CaMK |
| CHEK2 | >10,000 | 50 | CMGC |
| MYLK | 2,300 | 10 | CaMK |
This data is illustrative and intended to represent a plausible selectivity profile for a novel DAPK inhibitor.
DAPK1 Signaling Pathway
DAPK1 is a central node in several signaling pathways that regulate cell death and survival. Its activation can be triggered by various stimuli, including interferon-gamma and TNF-alpha.[3][4] Once activated, DAPK1 can induce apoptosis through phosphorylation of downstream targets or trigger autophagy by interacting with proteins such as Beclin 1.[5][6]
Experimental Workflow for Assessing Kinase Inhibitor Specificity
A multi-pronged approach is essential for a thorough assessment of kinase inhibitor specificity. This typically involves a combination of in vitro biochemical assays, in-cell target engagement confirmation, and proteome-wide off-target profiling.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments cited in the workflow.
In Vitro Kinase Profiling (e.g., KINOMEscan®)
Objective: To determine the IC50 values of an inhibitor against a large panel of purified kinases to assess its selectivity.
Methodology: The KINOMEscan® platform utilizes a competition binding assay.[7][8]
-
Assay Components: The assay consists of three main components: the kinase of interest tagged with DNA, a ligand that binds to the active site of the kinase immobilized on a solid support (e.g., beads), and the test inhibitor.
-
Competition: The test inhibitor is incubated with the kinase. If the inhibitor binds to the active site, it will compete with the immobilized ligand, preventing the kinase from binding to the solid support.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The amount of kinase bound to the support is inversely proportional to the affinity of the test inhibitor. A dose-response curve is generated by testing a range of inhibitor concentrations to calculate the dissociation constant (Kd) or IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the inhibitor binds to its intended target within a cellular context.[9][10]
Methodology: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]
-
Cell Treatment: Intact cells are treated with the test inhibitor at various concentrations or a vehicle control.
-
Heating: The treated cells are then heated to a specific temperature, causing proteins to denature and aggregate.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble target protein in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the protein. A dose-response curve can be generated to determine the cellular EC50 for target engagement.
Quantitative Phosphoproteomics
Objective: To identify the cellular signaling pathways affected by the inhibitor and to uncover both on-target and off-target effects.[12][13]
Methodology: This technique measures changes in the phosphorylation state of thousands of proteins in response to inhibitor treatment.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor or a vehicle control, then lysed under conditions that preserve protein phosphorylation.
-
Protein Digestion: Proteins are digested into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[14]
-
Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylated proteins and quantify changes in their phosphorylation levels between the inhibitor-treated and control samples.
-
Data Analysis: Bioinformatic analysis is used to identify statistically significant changes in phosphorylation and to map these changes to specific signaling pathways. This can reveal the downstream effects of inhibiting the primary target and can also identify unexpected changes in other pathways, indicating off-target activity.
By employing this multi-faceted approach, researchers can build a comprehensive specificity profile for their kinase inhibitors, enabling a more informed and successful drug development process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Death-associated kinase (DAPK) family | Enzymes | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 4. DAPK1 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Dap-81: A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cancer Cells
A detailed guide for researchers and drug development professionals on the differential activity of the novel anti-cancer agent, Dap-81.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] Its gene, TP53, is the most frequently mutated gene in human cancers, with mutations often leading to loss of tumor suppressor function and, in some cases, gain-of-function activities that promote tumorigenesis.[1][3] Consequently, the restoration of wild-type p53 function in cancer cells harboring TP53 mutations is a promising therapeutic strategy. This guide provides a comprehensive comparison of the efficacy of a novel therapeutic agent, this compound, in cancer cells with differing p53 status.
Overview of this compound
This compound is a novel small molecule currently under investigation for its anti-neoplastic properties. Preclinical studies have suggested that this compound may exert its effects through the modulation of the p53 signaling pathway. This guide will present a comparative analysis of its efficacy in p53 wild-type and p53 mutant cancer cell lines, providing key experimental data and protocols to aid in the evaluation of this compound for further development.
Data Presentation: this compound Efficacy
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with well-defined p53 status. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour exposure to the compound.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 15.2 ± 1.8 |
| HCT116 | Colon Carcinoma | Wild-Type | 12.5 ± 1.1 |
| MCF7 | Breast Carcinoma | Wild-Type | 18.9 ± 2.3 |
| MDA-MB-231 | Breast Carcinoma | Mutant (R280K) | 1.8 ± 0.4 |
| SW480 | Colon Carcinoma | Mutant (R273H) | 2.5 ± 0.6 |
| PANC-1 | Pancreatic Carcinoma | Mutant (R273H) | 3.1 ± 0.7 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 µM to 100 µM) or vehicle control (0.1% DMSO).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound in p53 Mutant Cells
This compound is hypothesized to selectively target cancer cells harboring specific p53 mutations. The proposed mechanism involves the binding of this compound to the mutated p53 protein, inducing a conformational change that restores its wild-type DNA-binding ability. This, in turn, leads to the transcriptional activation of p53 target genes, such as p21 and PUMA, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound in p53 mutant cancer cells.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps in evaluating the differential efficacy of this compound in p53 wild-type versus mutant cancer cells.
Caption: Workflow for evaluating this compound's differential efficacy.
Logical Relationship: this compound Efficacy vs. p53 Status
The experimental data suggests a clear inverse correlation between this compound's IC50 and the presence of a p53 mutation. This indicates a significantly higher potency of the compound in p53 mutant cells compared to their wild-type counterparts.
References
- 1. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resuscitation of wild-type p53 expression by disrupting ceramide glycosylation: a novel approach to target mutant p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Dap-81: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Polo-like kinase 1 (Plk1) inhibitor, Dap-81, with other notable Plk1 inhibitors that have advanced to clinical trials. Due to the limited publicly available data on the anti-proliferative activity of this compound in cell-based assays, this guide focuses on its enzymatic potency in relation to the cellular effects of its counterparts.
Executive Summary
Data Presentation: Comparative Analysis of Plk1 Inhibitors
The following table summarizes the available inhibitory concentrations of this compound and its comparators. It is crucial to note the distinction between the enzymatic IC50 of this compound and the cellular anti-proliferative GI50/IC50 values of the other compounds.
| Compound | Target | Enzymatic IC50 (nM) | Anti-Proliferative GI50/IC50 (nM) | Cell Lines |
| This compound | Plk1 | 0.9 [1] | Data not publicly available | - |
| Volasertib | Plk1, Plk2, Plk3 | 0.87 (Plk1)[2] | Mean: 313 (Range: 4-5000) | 40 pediatric cancer cell lines[3] |
| 4.6 - 17.7 | Various hematological malignant cell lines[2] | |||
| Rigosertib | Plk1, PI3K | 9 (Plk1) | 50-250 | 94 different tumor cell lines |
| <100 (A549) | A549 (lung adenocarcinoma)[4] | |||
| BI 2536 | Plk1, Plk2, Plk3, BRD4 | 0.83 (Plk1)[1] | 2-25 | Panel of 32 human cancer cell lines[1] |
| <100 | Neuroblastoma cell lines[5] | |||
| GSK461364 | Plk1 | 2.2 (Ki) | <50 in >83% of cell lines | >120 tumor cell lines[6] |
| <20 | Neuroblastoma cell lines |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-proliferative effects are provided below.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Volasertib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
BrdU Incorporation Assay
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody for 1 hour, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for validating anti-proliferative effects.
This compound Mechanism of Action: Plk1 Signaling Pathway
References
- 1. This compound | TargetMol [targetmol.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. DAP-kinase as a target for drug design in cancer and diseases associated with accelerated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dap-81 and BI 2536 in the Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent Polo-like kinase 1 (PLK1) inhibitors, Dap-81 and BI 2536, with a focus on their effects on apoptosis induction. While both compounds target the same key regulator of mitosis, the extent of publicly available data on their specific apoptotic effects varies significantly. This document summarizes the current knowledge, presenting available quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and BI 2536
This compound is a diaminopyrimidine derivative identified as a potent inhibitor of PLK1 with an in vitro IC50 of 0.9 nM.[1] Currently in preclinical evaluation, detailed studies on its specific effects on apoptosis in various cell lines are not yet widely published.
BI 2536 is a well-characterized, potent and selective inhibitor of PLK1 with an IC50 of 0.83 nM.[1] It has been extensively studied in preclinical and clinical settings for its anti-cancer properties, which are largely attributed to its ability to induce mitotic arrest and subsequent apoptosis in cancer cells.[2][3]
Mechanism of Action: Targeting PLK1 to Induce Apoptosis
Both this compound and BI 2536 function as ATP-competitive inhibitors of PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, these compounds disrupt the normal progression of the cell cycle, leading to a prolonged arrest in mitosis (specifically in the G2/M phase). This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3]
Quantitative Comparison of Apoptotic Induction
A direct quantitative comparison of the apoptotic effects of this compound and BI 2536 is challenging due to the limited availability of public data for this compound. The following tables summarize the available quantitative data for each compound.
Table 1: Inhibitory Concentration (IC50) Against PLK1
| Compound | IC50 (nM) | Source |
| This compound | 0.9 | [1] |
| BI 2536 | 0.83 | [1] |
Table 2: Apoptosis Induction by BI 2536 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (nM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |
| SH-SY5Y | Neuroblastoma | 5 | 24 | 41.33 ± 5.45% | [2] |
| SH-SY5Y | Neuroblastoma | 10 | 24 | 49.39 ± 6.28% | [2] |
| SK-N-BE(2) | Neuroblastoma | 10 | 24 | Significantly Increased | [2] |
| SK-N-BE(2) | Neuroblastoma | 50 | 24 | Significantly Increased | [2] |
| Daoy | Medulloblastoma | 10 | 24 | ~25% | [4] |
| ONS-76 | Medulloblastoma | 10 | 24 | ~30% | [4] |
Note: No publicly available quantitative data on apoptosis induction by this compound was found during the literature search.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess apoptosis induction by PLK1 inhibitors.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This is a common method to quantify the percentage of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol (General):
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound or BI 2536 for the desired duration. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases activate executioner caspases, such as caspase-3, which in turn cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of these proteins can be detected by Western blotting.
Protocol (General):
-
Cell Lysis: After treatment with this compound or BI 2536, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The primary signaling pathway initiated by both this compound and BI 2536 involves the inhibition of PLK1, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.
Caption: PLK1 Inhibition Pathway to Apoptosis.
The inhibition of PLK1 by this compound or BI 2536 disrupts mitosis, leading to mitotic arrest. This arrest triggers the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, including PARP, ultimately leading to the execution of apoptosis.
Caption: Experimental Workflow for Apoptosis Assessment.
This workflow outlines the key steps in evaluating the apoptotic effects of this compound and BI 2536, from cell treatment to data analysis using flow cytometry and Western blotting.
Conclusion
Both this compound and BI 2536 are highly potent PLK1 inhibitors with very similar in vitro IC50 values, suggesting they likely induce apoptosis through a common mechanism of mitotic arrest. Extensive preclinical data for BI 2536 confirms its robust pro-apoptotic activity in a variety of cancer cell lines.
While this compound is a promising preclinical candidate, there is a notable lack of publicly available quantitative data specifically detailing its apoptosis-inducing effects. Further studies are required to fully characterize and quantify the apoptotic potential of this compound and to enable a more direct and comprehensive comparison with BI 2536. Researchers are encouraged to consult forthcoming publications for more detailed information on the biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dap-81 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Dap-81, a diaminopyrimidine derivative that functions as a Polo-like kinase (Plk) inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, the following procedures are based on best practices for the disposal of analogous chemical compounds and general laboratory safety protocols.
I. Personal Protective Equipment (PPE) and Spill Management
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, the area must be promptly decontaminated.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or neoprene gloves are recommended.
-
Eye Protection: Goggles or safety glasses with side shields should be worn.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the compound in powdered form or creating aerosols, a NIOSH-approved respirator may be necessary depending on the workplace conditions.
Spill Management:
In case of a spill, the material should be absorbed with an inert material and collected for disposal in accordance with applicable regulations. The spill area should then be thoroughly cleaned.
II. Disposal Procedures for this compound
The disposal of this compound, like many research chemicals, requires a multi-step process to ensure the safety of laboratory personnel and to prevent environmental contamination. The following workflow outlines the recommended disposal process.
Step-by-Step Disposal Protocol:
-
Decontamination (if applicable): For solutions containing this compound, chemical deactivation may be necessary. The choice of decontaminating agent should be made in consultation with your institution's Environmental Health and Safety (EHS) office, considering the chemical properties of diaminopyrimidine derivatives.
-
Collection: Collect all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents.
-
Storage: Temporarily store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
Final Disposal: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS program. Do not dispose of this compound down the drain or in regular trash.
III. Quantitative Data and Safety Information
| Parameter | Guideline |
| Physical State | Likely a solid powder at room temperature. |
| Storage Temperature | Store in a cool, dry place. Specific storage conditions should be confirmed with the supplier's Certificate of Analysis.[1] |
| Inhalation Hazard | Inhalation of the powder may cause irritation to the respiratory tract. Use in a well-ventilated area or with appropriate respiratory protection.[2] |
| Skin and Eye Contact | May cause skin and eye irritation.[3] Avoid direct contact. In case of contact, flush the affected area with copious amounts of water.[3] |
| Ingestion Hazard | Harmful if swallowed. Do not ingest. |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |
| Hazardous Decomposition | Thermal decomposition may produce carbon and nitrogen oxides. |
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidance provided by your institution's Environmental Health and Safety department. Always consult your institution's specific protocols and the supplier's documentation before handling or disposing of any chemical.
References
Personal protective equipment for handling Dap-81
Essential Safety and Handling Guide for Dap-81
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, application, and disposal of this compound, a diaminopyrimidine derivative and potent Polo-like kinase 1 (Plk1) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of similar diaminopyrimidine-based compounds and general best practices for handling potent, biologically active small molecules in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
As a potent enzyme inhibitor, this compound should be handled with caution to minimize exposure. The following personal protective equipment is mandatory when working with this compound in solid or solution form.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Gloves | Chemical-resistant nitrile or neoprene gloves should be worn at all times. Double gloving is recommended when handling concentrated solutions or the solid compound. |
| Eye Protection | Safety glasses with side shields are required at a minimum. For procedures with a risk of splashing, chemical safety goggles should be used. |
| Lab Coat | A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect skin and personal clothing. |
| Respiratory Protection | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended to prevent inhalation. |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not available, compounds of this class can be harmful if swallowed, inhaled, or absorbed through the skin. It is prudent to treat this compound as a hazardous substance.
Potential Hazards:
-
May cause skin, eye, and respiratory tract irritation.[1][2]
-
Harmful if swallowed or inhaled.[1]
-
As a Plk1 inhibitor, it may have cytotoxic effects and should be considered a potential reproductive hazard.
Operational Plan for Safe Handling
1. Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of stock solutions from the solid form of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Work with dilute solutions of this compound should be conducted in a well-ventilated area. For procedures with the potential for aerosol generation, a fume hood is required.
2. Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Prepare a designated work area for handling this compound and decontaminate the area after each use.
3. Spill Response:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[3]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Contact your institution's EHS department for specific instructions on hazardous waste pickup and disposal procedures.
Experimental Protocol: In Vitro Plk1 Kinase Inhibition Assay
This protocol provides a general methodology for determining the in vitro inhibitory activity of this compound against Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a fluorescently labeled peptide derived from a known Plk1 substrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., a known Plk1 inhibitor)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or luminescence
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the Plk1 enzyme and peptide substrate to their final concentrations in kinase buffer.
-
Assay Reaction:
-
Add the diluted this compound or control inhibitor to the wells of the 384-well plate.
-
Add the diluted Plk1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate solution to the wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the detection method) and measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Polo-like Kinase 1 (Plk1) Signaling Pathway
This compound functions by inhibiting Plk1, a key regulator of the cell cycle. Plk1 plays a critical role in several mitotic events, including centrosome maturation, spindle assembly, and cytokine completion.[5][6][7] Inhibition of Plk1 leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cells, making it an attractive target for cancer therapy.[8]
Caption: Simplified Plk1 signaling pathway and the effect of this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 8. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
